1-(2-Chloroethyl)azepane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74513. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c9-5-8-10-6-3-1-2-4-7-10;/h1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDSOUPBYJIPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949357 | |
| Record name | 1-(2-Chloroethyl)azepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26487-67-2 | |
| Record name | 1H-Azepine, 1-(2-chloroethyl)hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26487-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 26487-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Chloroethyl)azepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloroethyl)perhydroazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Chloroethyl)azepane Hydrochloride
CAS Number: 26487-67-2
This technical whitepaper provides a comprehensive overview of 1-(2-Chloroethyl)azepane hydrochloride, a key chemical intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and potential therapeutic applications, with a focus on its role as a precursor to cytotoxic agents.
Chemical Identity and Properties
This compound is the hydrochloride salt of the N-substituted azepane, 1-(2-Chloroethyl)azepane. The presence of the chloroethyl group makes it a reactive precursor, particularly for the synthesis of nitrogen mustard analogues.
Chemical Structure and Identifiers
The chemical structure and key identifiers of this compound are presented below.
Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 26487-67-2 |
| Molecular Formula | C₈H₁₇Cl₂N |
| Molecular Weight | 198.13 g/mol |
| IUPAC Name | 1-(2-chloroethyl)azepane;hydrochloride |
| Synonyms | 2-(Hexamethyleneimino)ethyl chloride hydrochloride, N-(2-Chloroethyl)hexamethyleneimine hydrochloride |
| InChI Key | ZQDSOUPBYJIPNM-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCCl.Cl |
Physicochemical Properties
This compound is typically a white to off-white solid.[1] It is soluble in water and polar organic solvents.[2] A summary of its key physicochemical properties is provided in Table 2.
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Solid[1] |
| Color | White to off-white[1] |
| Purity | ≥95% - 98% (typical commercial grades)[1][3] |
| Storage Temperature | 2-8°C, sealed in dry conditions[3] |
| Topological Polar Surface Area (TPSA) | 3.24 Ų |
| logP | 2.523 |
Synthesis and Purification
The primary synthetic route to this compound involves the N-alkylation of azepane (hexamethyleneimine).
Synthetic Pathway
The synthesis is typically a two-step process: the alkylation of azepane followed by the conversion of the resulting alcohol to the chloride. A more direct, though less commonly detailed in readily available literature, is the reaction with 1-bromo-2-chloroethane. A general representation of the common synthesis is outlined below.
References
An In-Depth Technical Guide to the Physical Properties of 1-(2-Chloroethyl)azepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-(2-Chloroethyl)azepane hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed data, experimental methodologies, and visual representations of the compound's characteristics and synthesis.
Core Physical Properties
This compound is a white, solid powder. It is recognized for its role as a versatile building block in the creation of more complex molecules. A summary of its key physical and chemical identifiers is provided below.
| Property | Value |
| Molecular Formula | C₈H₁₇Cl₂N |
| Molecular Weight | 198.13 g/mol [1] |
| Appearance | White solid/powder[2] |
| Melting Point | 208-210 °C |
| Boiling Point | Data for the hydrochloride salt is not readily available. The free base, 1-(2-Chloroethyl)azepane, has a boiling point of 114-115 °C at 23 mmHg.[3] |
| Solubility | Described as hygroscopic. As an amine salt, it is expected to be soluble in water and have lower solubility in nonpolar organic solvents. |
| CAS Number | 26487-67-2[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination and verification of the physical properties of a compound. Below are generalized yet detailed methodologies for the key experiments cited in this guide.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the dry this compound is placed on a clean, dry surface. If the sample consists of large crystals, it should be gently ground into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C per minute) for a preliminary rapid determination.
-
Accurate Determination: A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the preliminary melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
Determination of Solubility
A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.
Apparatus:
-
Test tubes and rack
-
Spatula or weighing balance
-
Graduated cylinders or pipettes
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, dichloromethane, hexane)
Procedure:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.
-
Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.
-
Mixing: The test tubes are agitated, for instance by flicking or using a vortex mixer, for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
-
Observation: The mixture is visually inspected to determine if the solid has dissolved completely. The solution should be clear and free of any visible particles.
-
Classification: The solubility is classified based on the amount of solute that dissolves in a given volume of solvent (e.g., soluble, partially soluble, or insoluble). For amine hydrochlorides, solubility in water is expected. The hygroscopic nature of the compound should also be noted, as it will readily absorb moisture from the atmosphere.
Visualizing Chemical Information
Diagrams are powerful tools for representing complex information in a clear and concise manner. The following diagrams illustrate the key physical properties and a general synthesis workflow for this compound.
Caption: Key physical properties of this compound.
Caption: Synthesis and purification of this compound.
References
An In-Depth Technical Guide to 1-(2-Chloroethyl)azepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)azepane hydrochloride, a reactive azepane derivative with applications in synthetic chemistry and potential as an alkylating agent in pharmacological research. This document details its chemical properties, a proposed synthetic protocol, and its putative mechanism of action, offering valuable insights for researchers in medicinal chemistry and drug development.
Core Chemical and Physical Data
This compound is a solid, heterocyclic compound. Its key quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₇Cl₂N | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][2] |
| CAS Number | 26487-67-2 | [1][2] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [1] |
| Synonym | 2-(Hexamethyleneimino)ethyl chloride hydrochloride | [1] |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved via the chlorination of its corresponding alcohol precursor, 2-(azepan-1-yl)ethanol, using a chlorinating agent such as thionyl chloride. The following protocol is based on established methodologies for the synthesis of analogous compounds.[3]
Reaction: 2-(Azepan-1-yl)ethanol to this compound
Materials:
-
2-(Azepan-1-yl)ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or a similar inert solvent)
-
Anhydrous diethyl ether
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve 2-(azepan-1-yl)ethanol in anhydrous toluene under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Thionyl Chloride: While maintaining the temperature at 0-5 °C, add thionyl chloride dropwise to the stirred solution from the dropping funnel. A solid precipitate may begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.
-
Isolation and Purification: Triturate the resulting residue with anhydrous diethyl ether to precipitate the solid product. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Putative Mechanism of Action: DNA Alkylation
As a chloroethyl-substituted amine, this compound is classified as a potential alkylating agent.[4] These compounds can undergo intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic species can then react with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine in DNA.[4][5] This alkylation can lead to DNA damage, including the formation of DNA cross-links, which can inhibit DNA replication and transcription, ultimately triggering apoptosis and cell death.[4][5][6]
References
- 1. chemscene.com [chemscene.com]
- 2. 1-(2-クロロエチル)アゼパン ヒドロクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Safety Guide: 1-(2-Chloroethyl)azepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity: 1-(2-Chloroethyl)azepane hydrochloride
CAS Number: 26487-67-2
Molecular Formula: C₈H₁₇Cl₂N
Molecular Weight: 198.13 g/mol
Section 1: Physical and Chemical Properties
This section summarizes the key physical and chemical properties of this compound. The data has been compiled from various chemical supplier safety data sheets.
| Property | Value | Reference |
| Physical State | Solid, crystalline powder | [1] |
| Appearance | White to off-white or very pale yellow | |
| Melting Point | 208-210 °C | [1] |
| Boiling Point | 213.3 °C at 760 mmHg | |
| Density | 0.984 g/cm³ | |
| Solubility | Soluble in water. | |
| Hygroscopicity | Hygroscopic | N/A |
| Vapor Pressure | No data available | |
| pKa | No data available |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and long-term adverse effects on aquatic life. Some suppliers also indicate hazards related to skin, eye, and respiratory irritation, as well as inhalation toxicity.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Note: The GHS classification is based on information from multiple supplier safety data sheets. Not all suppliers list all hazard classes.
GHS Label Elements
| Pictogram | Signal Word |
|
| Danger |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Section 3: Toxicological Information
Limited quantitative toxicological data is publicly available for this compound. The GHS classification of "Acute Toxicity, Oral (Category 3)" indicates a presumed oral LD50 value between 50 and 300 mg/kg.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Mouse | Intravenous | 56 mg/kg | N/A |
| Oral LD50 | Not specified | Oral | No data available. Classified as Category 3 (50-300 mg/kg) | |
| Dermal LD50 | Not specified | Dermal | No data available | |
| Skin Irritation | Not specified | Dermal | Causes skin irritation (H315) | |
| Eye Irritation | Not specified | Ocular | Causes serious eye irritation (H319) | |
| Sensitization | Not specified | No data available |
Section 4: First-Aid Measures
The following first-aid measures are recommended in case of exposure to this compound.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If symptoms persist, call a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a physician or poison control center. |
First-Aid Workflow for Exposure
Caption: First-aid response workflow for different exposure routes.
Section 5: Firefighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or foam. |
| Unsuitable Extinguishing Media | No data available |
| Hazardous Combustion Products | During a fire, may emit irritant and toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas. |
| Special Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective clothing. |
Section 6: Accidental Release Measures
In the event of a spill or release, the following procedures should be followed to minimize exposure and environmental contamination.
Chemical Spill Response Workflow
Caption: Logical workflow for responding to a chemical spill.
Section 7: Handling and Storage
| Aspect | Recommendation |
| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is 2-8°C for long-term storage. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. |
Section 8: Exposure Controls and Personal Protection
Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound.
Personal Protective Equipment (PPE)
| Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear impervious protective clothing and gloves (e.g., nitrile rubber). |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily available. |
Section 9: Stability and Reactivity
| Aspect | Information |
| Reactivity | No data available |
| Chemical Stability | Stable under recommended storage conditions. |
| Possibility of Hazardous Reactions | No data available |
| Conditions to Avoid | Direct sunlight, heat, and moisture. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas. |
Section 10: Ecological Information
This chemical is classified as harmful to aquatic life with long-lasting effects (H412). Specific quantitative ecotoxicity data is not publicly available.
| Endpoint | Species | Value |
| LC50 (Fish) | No data available | No data available |
| EC50 (Daphnia) | No data available | No data available |
| Persistence and Degradability | No data available | |
| Bioaccumulative Potential | No data available | |
| Mobility in Soil | No data available |
Section 11: Disposal Considerations
Disposal of this compound and its containers must be in accordance with all applicable local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.
Section 12: Transport Information
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT/IATA | UN2811 | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | 6.1 | III |
This transport information is for guidance only. Please consult the relevant regulations for full details.
Section 13: Experimental Protocols
The toxicological and ecotoxicological data for this compound would typically be generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the relevant test guidelines.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method) This method is used to estimate the acute oral toxicity of a substance. The test involves administering the substance to a small group of animals (usually rats) in a stepwise procedure using defined doses. The outcome of the test (mortality or survival) at one step determines the dose for the next step. The method allows for classification into one of the GHS acute toxicity categories.
Acute Dermal Toxicity - OECD 402 This guideline details a procedure for assessing the acute toxicity of a substance applied to the skin. A single dose of the substance is applied to a small area of the skin of experimental animals (usually rabbits or rats) and covered with a porous gauze dressing for 24 hours. The animals are observed for signs of toxicity and mortality over a period of 14 days.
Acute Dermal Irritation/Corrosion - OECD 404 This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of an animal (typically a rabbit) under a gauze patch for a set period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.
Acute Eye Irritation/Corrosion - OECD 405 This guideline is used to assess the potential of a substance to cause eye irritation or corrosion. A small, measured amount of the substance is instilled into the conjunctival sac of one eye of an experimental animal (usually a rabbit), while the other eye serves as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.
Fish, Acute Toxicity Test - OECD 203 This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period (typically 96 hours). Fish are exposed to a range of concentrations of the test substance in a controlled environment, and mortality is recorded at regular intervals.
Daphnia sp. Acute Immobilisation Test - OECD 202 This test assesses the acute toxicity of a substance to aquatic invertebrates. Daphnia magna, a small crustacean, are exposed to various concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
References
An In-depth Technical Guide to the Solubility of 1-(2-Chloroethyl)azepane Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Chloroethyl)azepane hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile, theoretical considerations, and detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthetic chemistry and pharmaceutical development.
Introduction to this compound
This compound is a heterocyclic compound with the chemical formula C₈H₁₇Cl₂N. It is the hydrochloride salt of the tertiary amine 1-(2-chloroethyl)azepane. The presence of the hydrochloride salt significantly influences its physical and chemical properties, particularly its solubility. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably in the production of Bazedoxifene, a selective estrogen receptor modulator (SERM).[1] Understanding its solubility is crucial for reaction optimization, purification, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 26487-67-2 | |
| Molecular Formula | C₈H₁₇Cl₂N | |
| Molecular Weight | 198.13 g/mol | |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | 213.3°C at 760 mmHg (for the free base) |
Solubility Profile
Qualitative Solubility
The free base, 1-(2-chloroethyl)azepane, is expected to be more soluble in nonpolar organic solvents than its hydrochloride salt. The protonation of the nitrogen atom in the azepane ring to form the hydrochloride salt increases the polarity of the molecule, thereby decreasing its solubility in nonpolar solvents.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding and solvating the ionic salt. |
| Ethanol | Soluble | Polar protic solvent, similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, effective at dissolving a wide range of organic and inorganic compounds.[2] |
| Dichloromethane (DCM) | Sparingly soluble to insoluble | Less polar aprotic solvent, less effective at solvating ionic salts. |
| Water | Soluble | Highly polar protic solvent, ideal for dissolving ionic compounds. |
Factors Influencing Solubility
The solubility of this compound in organic solvents can be influenced by several factors:
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
pH: The solubility of amine hydrochlorides is highly pH-dependent. In basic conditions, the hydrochloride salt will be converted to the free amine, which has a different solubility profile.
-
Presence of other solutes: The presence of other ions or solutes can affect the solubility through common ion effects or changes in the solvent properties.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (of known purity)
-
Organic solvent of interest (e.g., methanol, ethanol, DMSO, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Experimental Workflow for Solubility Determination
References
Spectral Data of 1-(2-Chloroethyl)azepane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)azepane hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of various pharmaceutical agents. The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a structural motif found in a number of biologically active molecules. The presence of a reactive chloroethyl side chain allows for further molecular elaboration, making this compound a key intermediate in the synthesis of more complex drug candidates.
This technical guide provides a comprehensive overview of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific salt, this guide presents a combination of available data for the free base and predicted spectral features based on the compound's structure. Detailed experimental protocols for acquiring this data are also provided, along with a schematic for its synthesis.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.8 | Triplet | 2H | N-CH ₂-CH₂-Cl |
| ~3.2 - 3.5 | Triplet | 2H | N-CH₂-CH ₂-Cl |
| ~3.0 - 3.3 | Multiplet | 4H | -N-CH ₂- (azepane ring) |
| ~1.6 - 1.9 | Multiplet | 8H | -CH₂- (azepane ring) |
Note: Predictions are based on the structure and typical chemical shifts for similar functional groups. The presence of the hydrochloride salt may cause slight downfield shifts, particularly for protons alpha to the nitrogen atom.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~55 - 60 | C H₂-N (ethyl chain) |
| ~50 - 55 | C H₂-N (azepane ring) |
| ~40 - 45 | C H₂-Cl |
| ~25 - 30 | -C H₂- (azepane ring) |
| ~22 - 27 | -C H₂- (azepane ring) |
Note: These are predicted chemical shifts. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 2700 - 2250 | Broad, Strong | N-H stretch (ammonium salt) |
| 1470 - 1440 | Medium | C-H bend (scissoring) |
| 750 - 650 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The following table outlines the expected major fragments for 1-(2-Chloroethyl)azepane.
Table 4: Predicted Mass Spectrometry Fragmentation for 1-(2-Chloroethyl)azepane (Free Base)
| m/z | Ion |
| 161/163 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 126 | [M - Cl]⁺ |
| 98 | [Azepane-CH₂]⁺ |
| 84 | [Azepane]⁺ |
Note: The data is for the free base as the hydrochloride salt is not typically analyzed directly by electron ionization MS. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
The NMR spectra can be acquired on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time and a larger number of scans are required.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
-
Signal averaging of 16 to 32 scans is common to improve the signal-to-noise ratio.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the free base, 1-(2-Chloroethyl)azepane, in a volatile organic solvent such as methanol or dichloromethane. The hydrochloride salt is generally not suitable for direct EI-MS analysis due to its low volatility. The free base can be generated by neutralization with a suitable base.
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation and Data Acquisition:
-
For GC-MS analysis, a capillary column suitable for the separation of amines should be used.
-
The mass spectrometer is typically operated in EI mode with an ionization energy of 70 eV.
-
The mass spectrum is scanned over a mass range of m/z 40 to 400.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process starting from azepane. A common route involves the initial reaction of azepane with 2-chloroethanol to yield N-(2-hydroxyethyl)azepane. This intermediate is then chlorinated using a reagent such as thionyl chloride to produce 1-(2-chloroethyl)azepane. Finally, the hydrochloride salt is formed by treating the free base with hydrogen chloride.
Caption: Synthesis of this compound.
The Core Mechanism of 1-(2-Chloroethyl)azepane Hydrochloride as an Alkylating Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)azepane hydrochloride is a chemical entity of significant interest in medicinal chemistry and drug development, primarily owing to its function as an alkylating agent. This technical guide delineates the core mechanism of action of this compound, focusing on its chemical reactivity, biological targets, and the subsequent cellular responses. While specific quantitative data for this compound is not extensively available in public literature, this document synthesizes information from closely related N-(2-chloroethyl) cyclic amines to provide a comprehensive overview for research and development purposes. The chloroethyl moiety is the pharmacologically active component, enabling the covalent modification of nucleophilic biomolecules, most notably DNA. This alkylation can induce cytotoxic effects, a characteristic harnessed in the development of anti-cancer therapeutics. This guide will detail the formation of DNA adducts, the cellular DNA Damage Response (DDR), and relevant experimental protocols for the investigation of its alkylating activity.
Chemical Properties and Reactivity
This compound is a seven-membered heterocyclic compound featuring an azepane ring substituted with a 2-chloroethyl group.[1] The hydrochloride salt form enhances its stability and solubility. The key to its biological activity lies in the reactivity of the 2-chloroethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26487-67-2 | [2] |
| Molecular Formula | C₈H₁₇Cl₂N | [2] |
| Molecular Weight | 198.13 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥98% (typical) | [3] |
| SMILES | ClCCN1CCCCCC1.Cl | [2] |
| InChI Key | ZQDSOUPBYJIPNM-UHFFFAOYSA-N |
The primary mechanism of action is initiated by the intramolecular cyclization of the 2-chloroethylamino group to form a highly reactive aziridinium ion intermediate. This electrophilic species is the ultimate alkylating agent, readily reacting with nucleophilic centers in biological macromolecules.
Molecular Mechanism of Action: DNA Alkylation
The principal biological target of 1-(2-Chloroethyl)azepane is DNA. The electrophilic aziridinium ion preferentially attacks the nucleophilic sites on DNA bases. The most susceptible position for alkylation by such agents is the N7 atom of guanine, with the N3 atom of adenine also being a target.[4]
This initial reaction results in the formation of a monoadduct, where the 2-ethylazepane moiety is covalently attached to the DNA base. As a bifunctional alkylating agent, the attached chloroethyl group can undergo a second reaction, leading to the formation of highly cytotoxic interstrand cross-links (ICLs) if it reacts with a guanine on the opposite DNA strand.[4] These ICLs are particularly detrimental to rapidly dividing cells as they physically block DNA replication and transcription, ultimately triggering apoptotic cell death.[4]
Cellular Response to DNA Damage
The formation of DNA adducts by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[5] This response aims to repair the DNA lesions and maintain genomic integrity. Several DNA repair pathways are implicated in the removal of adducts generated by 2-chloroethylating agents, including:
-
Base Excision Repair (BER): This pathway is primarily responsible for the repair of monofunctional DNA adducts.[6] A DNA glycosylase recognizes and excises the damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. PARP1 plays a significant role in BER.[6]
-
Nucleotide Excision Repair (NER): NER is involved in the repair of bulky, helix-distorting adducts, which can include some of the lesions formed by this compound.[4]
-
Homologous Recombination (HR) and Fanconi Anemia (FA) Pathway: These pathways are crucial for the repair of interstrand cross-links.[4][7]
If the DNA damage is too extensive to be repaired, the DDR can initiate signaling cascades that lead to cell cycle arrest or programmed cell death (apoptosis), thereby eliminating the damaged cells.
Quantitative Data
Table 2: Inferred Cytotoxicity of N-(2-chloroethyl) Cyclic Amines
| Cell Line | Compound Type | IC50 (µM) | Reference |
| Various Cancer Cell Lines | Monofunctional Nitrogen Mustards | 1 - 100 | Inferred from[8] |
Table 3: Template for Alkylation Kinetics
| Parameter | Description | Expected Value Range |
| k_activation | Rate constant for aziridinium ion formation | 10⁻⁴ - 10⁻² s⁻¹ |
| k_alkylation | Second-order rate constant for reaction with guanine | 10¹ - 10³ M⁻¹s⁻¹ |
Experimental Protocols
The following are generalized protocols for assessing the alkylating activity and cellular effects of this compound, adapted from methodologies used for similar compounds.
In Vitro DNA Alkylation Assay
This protocol describes a method to assess the ability of the compound to directly alkylate purified DNA.
-
Materials: this compound, purified calf thymus DNA, reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4), 3 M sodium acetate, ice-cold ethanol, TE buffer.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine purified DNA (e.g., 100 µg/mL) with the reaction buffer.
-
Add varying concentrations of this compound to the DNA solution. Include a vehicle control.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Stop the reaction by precipitating the DNA with sodium acetate and ice-cold ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.
-
Analyze the DNA for adducts using techniques such as mass spectrometry.
-
Mass Spectrometric Analysis of DNA Adducts
This protocol outlines the general steps for identifying DNA adducts formed by the compound.
-
Sample Preparation:
-
Alkylated DNA from the in vitro assay or from treated cells is enzymatically digested to individual nucleosides using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
The resulting nucleoside mixture is purified, often by solid-phase extraction, to remove enzymes and salts.
-
-
LC-MS/MS Analysis:
-
The nucleoside mixture is separated by reverse-phase liquid chromatography (LC).
-
The eluent is introduced into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition mode to screen for potential adducts. A characteristic neutral loss of the deoxyribose moiety (116 Da) is often monitored to identify modified nucleosides.[9]
-
The structures of potential adducts are elucidated based on their accurate mass and fragmentation patterns.
-
Cell Viability Assay
This protocol is for determining the cytotoxic effects of the compound on cultured cancer cells.
-
Materials: Cancer cell line of interest, complete cell culture medium, 96-well plates, this compound, MTT or resazurin-based viability reagent, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Role in Drug Development
This compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[1] Its reactive chloroethyl group allows for its incorporation into larger molecules to impart alkylating properties. It has been utilized as a precursor for the synthesis of nitrosoureas, a class of chemotherapeutic agents known for their ability to cross the blood-brain barrier and treat brain tumors.[1] Additionally, it has been used as an intermediate in the synthesis of sigma receptor ligands, which have potential applications in the treatment of neurological disorders.[1]
Conclusion
This compound is a classic example of a monofunctional alkylating agent with potential applications in cancer therapy and as a versatile intermediate in drug discovery. Its mechanism of action is centered on the formation of a reactive aziridinium ion that covalently modifies DNA, leading to the formation of cytotoxic adducts and the induction of the DNA Damage Response. While specific quantitative and mechanistic studies on this particular compound are limited, the extensive knowledge of related 2-chloroethylamine derivatives provides a solid framework for its investigation and development. The experimental protocols outlined in this guide offer a starting point for researchers to further elucidate its biological activity and therapeutic potential.
References
- 1. 1-(2-Chloroethyl)azepane | 2205-31-4 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. indiamart.com [indiamart.com]
- 4. Bis(2-chloroethyl)ethylamine (HN-1) [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 8. Bis(2-chloroethyl)amine | 334-22-5 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Potential Applications of 1-(2-Chloroethyl)azepane Hydrochloride in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While this guide provides a comprehensive overview based on available scientific literature, specific quantitative pharmacological data and detailed experimental protocols for derivatives of 1-(2-chloroethyl)azepane hydrochloride are not extensively available in the public domain. Therefore, this document presents information on the parent compound, general synthetic methodologies, and the well-established mechanisms of action for the class of compounds to which its derivatives belong. Representative experimental protocols for analogous compounds are provided for illustrative purposes.
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its structure, featuring a reactive chloroethyl group attached to a seven-membered azepane ring, makes it a key intermediate in the synthesis of various biologically active molecules. The azepane scaffold is present in numerous FDA-approved drugs and clinical candidates, highlighting its importance in drug design.[1][2] This guide explores the potential applications of this compound, focusing on its role in the development of novel therapeutic agents, particularly in the realm of oncology.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 1-(2-chloroethyl)azepane and its hydrochloride salt is essential for its application in chemical synthesis.
| Property | 1-(2-Chloroethyl)azepane | This compound |
| CAS Number | 2205-31-4 | 26487-67-2 |
| Molecular Formula | C₈H₁₆ClN | C₈H₁₇Cl₂N |
| Molecular Weight | 161.67 g/mol | 198.13 g/mol |
| Appearance | Not specified | Solid |
| IUPAC Name | 1-(2-chloroethyl)azepane | 1-(2-chloroethyl)azepanium chloride |
| Synonyms | 1-(2-Chloroethyl)hexahydro-1H-azepine, 1-(2-Chloroethyl)hexamethylenimine | 2-(Hexamethyleneimino)ethyl chloride hydrochloride |
Source: PubChem CID 16625, Sigma-Aldrich[3]
Potential Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of alkylating agents, particularly chloroethylnitrosoureas (CENUs). CENUs are a class of chemotherapeutic agents known for their efficacy against various cancers, including brain tumors, lymphomas, and melanomas.[4][5]
Synthesis of Chloroethylnitrosourea (CENU) Analogs
The 2-chloroethylamino moiety is a critical pharmacophore in many alkylating anticancer drugs. This compound can be utilized to synthesize novel CENUs. The general synthetic scheme involves the reaction of the corresponding amine (derived from the hydrochloride salt) with an appropriate isocyanate to form a urea intermediate, followed by nitrosation.
Caption: General workflow for the synthesis of azepane-containing CENUs.
Structure-Activity Relationship (SAR) Considerations
The azepane ring in drug candidates can influence their pharmacological properties.[1][2][6] Compared to more common five- or six-membered rings (pyrrolidine and piperidine), the seven-membered azepane ring offers greater conformational flexibility. This can allow for optimal binding to target proteins. SAR studies on azepane-based compounds have shown that substitutions on the ring can significantly impact biological activity.[6] The incorporation of the azepane moiety from this compound into a CENU scaffold could lead to novel compounds with improved efficacy, selectivity, or pharmacokinetic profiles.
Mechanism of Action: DNA Alkylation and Cellular Response
Derivatives of 1-(2-chloroethyl)azepane, particularly CENUs, are expected to exert their cytotoxic effects through the alkylation of DNA. This mechanism is well-established for chloroethylating agents.[4][7][8][9]
The process begins with the intracellular decomposition of the CENU to form a reactive chloroethyl diazonium ion. This electrophilic species then alkylates nucleophilic sites on DNA bases, primarily the O⁶ and N⁷ positions of guanine.[9] The initial O⁶-chloroethylguanine adduct undergoes an intramolecular cyclization to form a highly reactive O⁶,7-ethanoguanine intermediate. This intermediate can then react with the N¹ position of a cytosine on the complementary DNA strand, resulting in a G-C interstrand cross-link (ICL).[8] These ICLs are highly cytotoxic as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]
Signaling Pathway of DNA Damage and Repair by Chloroethylating Agents
Caption: DNA alkylation and repair pathways affected by chloroethylating agents.
Tumor cell resistance to CENUs is often mediated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[4] MGMT can directly remove the alkyl group from the O⁶ position of guanine, preventing the formation of the ICL precursor.[4] Other DNA repair pathways, such as nucleotide excision repair (NER) and the Fanconi anemia (FA) pathway, are involved in the repair of the more complex ICLs.[7][8]
Experimental Protocols (Representative Examples)
Synthesis of a Urea Precursor (General Procedure)
This protocol is adapted from the synthesis of other urea derivatives from amines and isocyanates.
Objective: To synthesize an N-(2-chloroethyl)-N'-substituted-azepanyl urea.
Materials:
-
1-(2-Chloroethyl)azepane (free base)
-
Substituted isocyanate (e.g., cyclohexyl isocyanate)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Triethylamine (if starting from the hydrochloride salt)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
If starting with this compound, suspend it in the anhydrous solvent and add a stoichiometric amount of triethylamine to generate the free base in situ. Stir for 30 minutes.
-
To the solution of 1-(2-chloroethyl)azepane, add a solution of the substituted isocyanate (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting urea derivative by column chromatography or recrystallization.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Nitrosation of the Urea Precursor (General Procedure)
Objective: To synthesize an azepane-containing chloroethylnitrosourea.
Materials:
-
N-(2-chloroethyl)-N'-substituted-azepanyl urea
-
Anhydrous formic acid
-
Sodium nitrite
-
Ice bath
Procedure:
-
Dissolve the urea precursor in anhydrous formic acid at 0 °C in an ice bath.
-
Add sodium nitrite portion-wise to the solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the final CENU product by NMR, IR, and mass spectrometry.
In Vitro Cytotoxicity Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized azepane-CENU derivative against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized azepane-CENU derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the azepane-CENU derivative in the cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound is a promising starting material for the synthesis of novel therapeutic agents, particularly in the field of oncology. Its utility as a precursor for azepane-containing chloroethylnitrosoureas offers the potential to develop new anticancer drugs with potentially improved pharmacological profiles. The well-understood mechanism of action of chloroethylating agents, involving the induction of cytotoxic DNA interstrand cross-links, provides a solid rationale for this approach.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of azepane-CENU derivatives. Detailed structure-activity relationship studies are needed to understand the influence of the azepane ring and its substituents on cytotoxicity, selectivity, and drug resistance. Furthermore, investigating the efficacy of these novel compounds in preclinical cancer models will be crucial to validate their therapeutic potential. While specific data on derivatives of this compound is currently limited, the foundational knowledge of azepane chemistry and the mechanism of alkylating agents strongly supports its exploration in modern drug discovery.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-Chloroethyl)azepane | C8H16ClN | CID 16625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]
Synthesis and Characterization of Novel Azepane Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Azepane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Their inherent three-dimensional nature provides access to a vast chemical space, enabling the fine-tuning of pharmacological properties.[2] This technical guide provides an in-depth overview of the synthesis and characterization of novel azepane derivatives, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. We will explore key synthetic strategies, present detailed experimental protocols, and discuss the characterization of these novel compounds. Furthermore, we will delve into the modulation of specific signaling pathways by bioactive azepane derivatives, a critical aspect of modern drug discovery.
The diverse biological activities of azepane derivatives, including their potential as anticancer, anti-Alzheimer's disease, antimicrobial, and anticonvulsant agents, underscore their importance in pharmaceutical research.[2] The development of robust synthetic methods to access novel, functionally diverse azepanes is therefore a key objective in the pursuit of new therapeutic agents.
Key Synthetic Strategies for Novel Azepane Derivatives
The construction of the seven-membered azepane ring can be achieved through various synthetic approaches, broadly categorized as ring-closing reactions, ring-expansion reactions, and multi-step sequences.[2] This guide will focus on two prominent and versatile methods: the copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes and the palladium-catalyzed ring expansion of 2-alkenylpiperidines.
Copper(I)-Catalyzed Tandem Amination/Cyclization
A powerful method for the synthesis of functionalized azepines involves the copper(I)-catalyzed reaction of fluorinated allenynes with amines. This approach allows for the efficient construction of the seven-membered ring with concomitant introduction of a trifluoromethyl group, a common motif in modern pharmaceuticals known to enhance metabolic stability and binding affinity. The reaction proceeds via a tandem amination of the allenyne followed by an intramolecular cyclization.
Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidines
The stereoselective synthesis of azepane derivatives can be achieved through the palladium-catalyzed ring expansion of readily available 2-alkenylpiperidines.[3] This method is particularly valuable as it allows for the transfer of stereochemistry from the starting piperidine to the resulting azepane, providing access to enantiomerically enriched compounds.[3] The reaction is believed to proceed through an allylic amine rearrangement.
Experimental Protocols
Protocol 1: Synthesis of Trifluoromethyl-Substituted Azepine-2-carboxylates via Cu(I)-Catalyzed Tandem Amination/Cyclization
This protocol is adapted from the work of Philippova et al. and describes the synthesis of a representative trifluoromethyl-substituted azepine derivative.[4]
Materials:
-
Allenyne 2a (1.0 equiv)
-
Aniline (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Dioxane (solvent)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a sealed reaction vessel, add allenyne 2a, aniline, and copper(I) iodide.
-
Add dioxane as the solvent.
-
Heat the reaction mixture to 70 °C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired CF3-containing azepine-2-carboxylate.
Protocol 2: Synthesis of Azepane Derivatives via Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidines
This protocol is a general procedure based on established methods for the palladium-catalyzed ring expansion of 2-alkenylpiperidines.[3]
Materials:
-
N-Ts-2-(E)-propenylpiperidine (1.0 equiv)
-
[Pd(allyl)Cl]₂ (5 mol%)
-
Acetonitrile (MeCN) (solvent)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
In a reaction flask, dissolve the N-Ts-2-(E)-propenylpiperidine in acetonitrile.
-
Add the palladium catalyst, [Pd(allyl)Cl]₂.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired azepane derivative.
Data Presentation: Characterization of Novel Azepane Derivatives
The unambiguous characterization of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed to elucidate the structure and purity of the azepane derivatives.
Table 1: Spectroscopic Data for a Representative Trifluoromethyl-Substituted Azepine Derivative
| Analysis | Data |
| ¹H NMR | δ 7.25–7.22 (m, 1H), 6.95 (d, J = 7.8 Hz, 1H), 6.77–6.68 (m, 2H), 5.76 (s, 1H), 5.23 (s, 1H), 5.13 (s, 1H), 4.14–3.98 (m, 2H), 3.73 (s, 3H), 3.65–3.49 (m, 2H), 2.55 (s, 3H)[4] |
| ¹³C NMR | δ 167.4, 147.8, 137.0, 136.4, 129.7, 127.1 (d, J = 272.8 Hz), 124.8 (q, J = 290.7 Hz), 119.0, 116.2, 114.4 (d, J = 3.9 Hz), 111.2, 109.0 (d, J = 3.9 Hz), 70.4 (q, J = 25.4, 25.0 Hz), 55.1, 52.8, 45.0, 40.3, 29.8[4] |
| ¹⁹F NMR | δ −62.92, −68.60[4] |
| HRMS (ESI) | calcd. for C₁₈H₁₉F₆N₂O₂ [M + H]⁺: 409.1345, found: 409.1344[4] |
Table 2: Representative Data for the Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidines
| Substrate (Piperidine Derivative) | Catalyst (mol%) | Solvent | Temp (°C) | Product (Azepane Derivative) | Yield (%) | Enantiomeric Excess (%) |
| N-Ts-2-(E)-propenylpiperidine | [Pd(allyl)Cl]₂ (5) | MeCN | 60 | N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine | 85 | >99 |
| N-Boc-2-(E)-butenylpiperidine | [Pd(allyl)Cl]₂ (5) | DCE | 80 | N-Boc-3-ethyl-2,3,4,7-tetrahydro-1H-azepine | 78 | >99 |
Data is representative and compiled from literature examples.[3]
Mandatory Visualizations
Signaling Pathway Diagram
Certain novel azepane derivatives have been identified as potent inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2). These phosphatases are key negative regulators of the JAK/STAT and T-cell receptor (TCR) signaling pathways.[5][6] Inhibition of PTPN1/PTPN2 by azepane derivatives can enhance anti-tumor immunity by promoting T-cell activation and proliferation.[7]
Caption: PTPN1/PTPN2 signaling pathway and its inhibition by azepane derivatives.
Experimental Workflow Diagram
The development of novel azepane derivatives follows a logical progression from initial design and synthesis to comprehensive characterization and biological evaluation.
Caption: General workflow for the synthesis and evaluation of novel azepane derivatives.
Logical Relationship Diagram
The selection of a synthetic strategy for accessing novel azepane derivatives is often dictated by the desired substitution pattern and the availability of starting materials.
Caption: Relationship between synthetic strategy, starting materials, and azepane products.
Conclusion
The synthesis and characterization of novel azepane derivatives represent a vibrant and impactful area of research in drug discovery. The methodologies outlined in this guide provide a foundation for accessing a wide array of structurally diverse azepanes. The ability to not only synthesize these complex molecules but also to understand their interactions with key biological targets, such as the PTPN1/PTPN2 signaling pathway, is crucial for the development of the next generation of therapeutics. The continued exploration of new synthetic routes and the detailed characterization of the resulting compounds will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abbviescience.com [abbviescience.com]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
Diverse Pharmacological Landscape of Azepane Derivatives
. The initial search has provided a good overview of the biological activities of azepane-containing compounds, highlighting their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and CNS-related activities. Several reviews and primary research articles have been identified.
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However, a consolidated table of quantitative data is still missing. I need to extract the specific IC50 and MIC values from the search results and organize them. For experimental protocols, while I have good details for some assays, a more generalized and comprehensive description for each key experimental type mentioned in the user request would be beneficial. For the signaling pathways, I have enough information to create the diagrams, but I need to ensure I can represent the modulation by azepane compounds accurately based on the literature found.
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a diverse array of biological targets. This technical guide provides a comprehensive overview of the biological activities of azepane-containing compounds, with a focus on their quantitative data, experimental evaluation, and underlying signaling pathways.
Azepane-based compounds have shown significant promise in a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] Their derivatives have been investigated as potent enzyme inhibitors, modulators of G-protein coupled receptors (GPCRs), and agents targeting monoamine transporters.[3][4][5] More than 20 drugs containing the azepane motif have received FDA approval, underscoring the clinical relevance of this scaffold.[2][6]
Anticancer Activity
A significant area of investigation for azepane derivatives is in the realm of oncology.[7] These compounds have been shown to exert cytotoxic effects against various cancer cell lines.[7] One of the key mechanisms underlying their anticancer activity is the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt pathway.[8]
Antimicrobial and Antiviral Activity
The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Azepane-containing compounds have demonstrated notable activity against a range of bacterial and fungal pathogens.[9][10] For instance, certain A-azepano-triterpenoids have exhibited potent antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA).[11] In addition to their antibacterial properties, some azepane derivatives have also shown promising antiviral activity.[10][11]
Central Nervous System (CNS) Activity
The conformational flexibility of the azepane ring makes it an ideal scaffold for targeting proteins within the complex environment of the central nervous system.[12] Azepane derivatives have been developed as inhibitors of the norepinephrine transporter (NET) and dopamine transporter (DAT), suggesting their potential in treating neuropsychiatric disorders.[5][13] Furthermore, their activity as anticonvulsant agents has also been reported.[2][6]
Enzyme Inhibition
Azepane-containing molecules have been successfully designed as potent inhibitors of various enzymes. A notable example is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[1][4] Additionally, azepane derivatives have been identified as inhibitors of protein tyrosine phosphatases PTPN1 and PTPN2, which are attractive targets for cancer immunotherapy.[3][14][15]
Quantitative Analysis of Biological Activity
The biological activity of azepane-containing compounds is quantified using various metrics, with the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) being the most common for enzyme inhibitors and antimicrobial agents, respectively. The following tables summarize key quantitative data for representative azepane derivatives.
| Compound Class | Target | Compound Example | IC50 (nM) | Reference |
| Azepane Sulfonamides | 11β-HSD1 | Compound 30 | 3.0 | [1] |
| Azepane-containing derivatives | PTPN2/PTPN1 | Compound 4 | Nanomolar potency | [3][15] |
| N-benzylated bicyclic azepanes | NET/DAT | (R,R)-1a | < 100 | [5][13] |
| N-benzylated bicyclic azepanes | σ-1R | (R,R)-1a | ~110 | [5][13] |
Table 1: Enzyme and Transporter Inhibitory Activity of Azepane Derivatives
| Compound Class | Microorganism | Compound Example | MIC (µg/mL) | Reference |
| Pyridobenzazepine derivatives | Various Bacteria | Derivative 8 | 39-78 | [9] |
| Pyridobenzazepine derivatives | C. albicans, S. cerevisiae | Derivative 12 | 156 | [9] |
| A-azepano-triterpenoids | MRSA | Azepanouvaol 8 | ≤ 0.15 µM | [11] |
| A-azepano-triterpenoids | MRSA | Azepanobetulinic acid cyclohexyl amide 4 | ≤ 0.15 µM | [11] |
Table 2: Antimicrobial Activity of Azepane Derivatives
Key Signaling Pathways Modulated by Azepane Compounds
The biological effects of azepane derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[7][16] Its dysregulation is a hallmark of many cancers.[7] We hypothesize that certain azepane-containing compounds exert their anticancer effects by inhibiting key components of this pathway, such as Akt (also known as Protein Kinase B).[8]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by an azepane compound.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs represent a large family of transmembrane receptors that are crucial for cellular communication and are major drug targets.[17] The binding of a ligand to a GPCR initiates a cascade of intracellular events, often involving the activation of heterotrimeric G-proteins and the production of second messengers.[18] Azepane derivatives can act as either agonists or antagonists at various GPCRs, thereby modulating these signaling pathways.
Caption: General overview of a G-Protein Coupled Receptor (GPCR) signaling cascade.
Detailed Experimental Protocols
The evaluation of the biological activity of azepane-containing compounds relies on a variety of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of an azepane-containing compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test azepane compound dissolved in DMSO
-
Positive control inhibitor (e.g., staurosporine)
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test azepane compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Reaction Setup: In a microplate, add the kinase and the test compound or vehicle control. Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, a reagent is added to convert the ADP produced into a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of an azepane-containing compound on the proliferation and viability of cultured cells.[19]
Materials:
-
Adherent or suspension cancer cell line
-
Complete cell culture medium
-
Test azepane compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with serial dilutions of the test azepane compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[20] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
GPCR Functional Assay (Calcium Flux Assay)
Objective: To measure the ability of an azepane-containing compound to modulate the activity of a Gq-coupled GPCR by measuring changes in intracellular calcium levels.[9]
Materials:
-
Cells stably or transiently expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with HEPES)
-
Test azepane compound (agonist or antagonist)
-
Reference agonist and antagonist
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
-
96-well or 384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating: Plate the cells expressing the target GPCR in the assay plates and incubate overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye in assay buffer. Incubate for a specific time at 37°C and then at room temperature to allow for de-esterification of the dye.
-
Compound Addition and Signal Detection (Agonist Mode):
-
Place the assay plate in the fluorescence plate reader.
-
Record a baseline fluorescence for a short period.
-
Automatically add the test azepane compound or reference agonist to the wells.
-
Continue to record the fluorescence intensity over time to measure the calcium mobilization.
-
-
Compound Addition and Signal Detection (Antagonist Mode):
-
Pre-incubate the cells with the test azepane compound for a defined period.
-
Add a known concentration of the reference agonist.
-
Measure the fluorescence to determine the extent of inhibition of the agonist-induced calcium flux.
-
-
Data Analysis: For agonists, calculate the EC50 value from the dose-response curve of the fluorescence signal. For antagonists, calculate the IC50 value from the inhibition of the reference agonist's response.
This guide provides a foundational understanding of the diverse biological activities of azepane-containing compounds. The inherent versatility of the azepane scaffold, coupled with the robust methodologies available for its evaluation, ensures its continued importance in the discovery and development of novel therapeutics.
References
- 1. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualization of G protein-coupled receptor (GPCR) Interactions in Living Cells Using Bimolecular Fluorescence Complementation (BiFC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchhub.com [researchhub.com]
The Azepane Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, making it an ideal building block for designing potent and selective ligands for a diverse range of biological targets.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of azepane derivatives across key therapeutic areas, including oncology, central nervous system (CNS) disorders, and enzyme inhibition. The following sections detail quantitative SAR data, experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this versatile scaffold in modern drug discovery.
Azepane Derivatives as Anticancer Agents
The azepane moiety has been successfully incorporated into a variety of anticancer agents, demonstrating significant cytotoxic and antiproliferative activities. A notable class of such compounds is the pyrrolo[1,2-a]azepine derivatives, which have shown potent activity against a range of cancer cell lines.
Quantitative Structure-Activity Relationship (SAR) Data
The anticancer activity of various pyrrolo[1,2-a]azepine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound ID | R1 | R2 | HepG2 IC50 (nM) | MCF7 IC50 (nM) | HCT116 IC50 (nM) |
| 3 | H | H | 4.0 | 44.2 | 35.1 |
| 5b | H | CO-Ph | >100 | 10.7 | >100 |
| 6 | H | CO-CH2Cl | 1.6 | 35.8 | 21.1 |
| 7 | H | SO2-Ph | 20.7 | 45.4 | 30.2 |
| Doxorubicin | - | - | 10.8 | 25.0 | 30.0 |
Data sourced from a study on novel pyrrolo[1,2-a]azepine derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of the respective cancer cell lines by 50%.
SAR Insights:
-
The unsubstituted pyrrolo[1,2-a]azepine (Compound 3) displays broad-spectrum activity in the nanomolar range.[3]
-
Substitution at the R2 position significantly influences both potency and selectivity. The 2-(2-chloro-acetylamino) derivative (Compound 6) exhibits the most potent activity against the HepG2 liver cancer cell line, with an IC50 value of 1.6 nM.[3]
-
The 2-benzoylamino derivative (Compound 5b) shows high potency and selectivity for the MCF7 breast cancer cell line (IC50 = 10.7 nM).[3]
-
These findings suggest that the pyrrolo[1,2-a]azepine scaffold is a promising starting point for the development of novel anticancer agents, with the R2 position being a key site for modification to optimize activity and selectivity.
Experimental Protocols
The SRB assay is a colorimetric assay used to assess cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF7, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds and Doxorubicin (positive control)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and doxorubicin for 48 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Signaling Pathway and Experimental Workflow
Many anticancer agents, including those with an azepane scaffold, exert their effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2).[3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General experimental workflow for anticancer activity screening.
Azepane Derivatives as Anticonvulsant Agents
The azepane scaffold is also a key feature in several compounds with potent anticonvulsant activity. The Maximal Electroshock (MES) test in rodents is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
Quantitative Structure-Activity Relationship (SAR) Data
The anticonvulsant efficacy of a series of 9-alkoxy-6,7-dihydro-5H-benzo[c][1][4][5]triazolo[4,3-a]azepine derivatives was evaluated using the MES test in mice. The median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population, is a key metric for anticonvulsant potency.
| Compound ID | R (Alkoxy group) | MES ED50 (mg/kg, i.p.) |
| 5a | OCH3 | 25.5 |
| 5b | OC2H5 | 18.2 |
| 5c | O-n-C3H7 | 15.8 |
| 5d | O-iso-C3H7 | 12.3 |
| Carbamazepine | - | 8.8 |
Data sourced from a study on novel azepane derivatives as potential anticonvulsant agents.
SAR Insights:
-
All tested compounds exhibited anticonvulsant activity in the MES test.
-
The nature of the alkoxy substituent at the 9-position significantly influences anticonvulsant potency.
-
Increasing the chain length and branching of the alkoxy group generally leads to an increase in anticonvulsant activity.
-
Compound 5d, with an isopropoxy group, was the most potent in this series, with an ED50 of 12.3 mg/kg, approaching the potency of the established antiepileptic drug carbamazepine.[6]
Experimental Protocols
The MES test induces a maximal seizure characterized by a tonic extension of the hindlimbs. The ability of a compound to prevent this tonic extension is indicative of its anticonvulsant potential.
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution
-
Test compounds and vehicle control
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment.
-
Compound Administration: Administer the test compounds or vehicle intraperitoneally (i.p.).
-
Electrode Application: At the time of peak effect (e.g., 30 or 60 minutes post-injection), apply a drop of saline to the eyes of the mouse and place the corneal electrodes.
-
Electroshock Delivery: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value using probit analysis.
Experimental Workflow
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
Azepane Derivatives for Central Nervous System (CNS) Disorders
Azepane-based compounds have shown significant promise in the treatment of various CNS disorders by modulating the activity of neurotransmitter transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).
Quantitative Structure-Activity Relationship (SAR) Data
The binding affinities of N-benzylated bicyclic azepane derivatives for DAT and SERT have been determined using radioligand binding assays. The inhibitor constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium, is a measure of binding affinity.
| Compound ID | R (Substitution on Benzyl Ring) | DAT Ki (nM) | SERT Ki (nM) |
| (R,R)-1a | H | 18 | 75 |
| (R,R)-1c | 4-F | 11 | 38 |
| (R,R)-1d | 4-Cl | 8 | 25 |
| (R,R)-1e | 4-Br | 7 | 20 |
Data for a series of N-benzylated bicyclic azepanes. Lower Ki values indicate higher binding affinity.
SAR Insights:
-
The N-benzylated bicyclic azepane scaffold demonstrates potent binding to both DAT and SERT.
-
Halogenation of the benzyl group at the 4-position generally enhances binding affinity for both transporters.
-
The binding affinity increases with the increasing size of the halogen atom (F < Cl < Br), suggesting a potential hydrophobic or steric interaction in the binding pocket.
-
These results highlight the tunability of the N-benzylated bicyclic azepane scaffold for developing selective or dual-acting monoamine transporter inhibitors.
Experimental Protocols
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific transporter.
Materials:
-
Cell membranes expressing human DAT or SERT
-
Radioligands: [3H]WIN 35,428 (for DAT), [3H]Citalopram (for SERT)
-
Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a non-specific inhibitor (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Transporter Function and Experimental Workflow
Caption: Role of neurotransmitter transporters in synaptic transmission.
Caption: Workflow for radioligand binding assays.
Azepane Derivatives as Enzyme Inhibitors
The azepane scaffold has also been utilized in the design of potent enzyme inhibitors, targeting enzymes such as Protein Tyrosine Phosphatases (PTPs), which are implicated in various diseases including cancer and metabolic disorders.
Quantitative Structure-Activity Relationship (SAR) Data
A series of azepane-containing derivatives have been developed as inhibitors of PTPN1 and PTPN2.
| Compound | PTPN1 IC50 (nM) | PTPN2 IC50 (nM) |
| Compound 4 | 5.2 | 3.8 |
Data for a novel small molecule PTPN1/N2 inhibitor.[1]
SAR Insights:
-
The development of potent and selective PTP inhibitors is an active area of research. The azepane scaffold can serve as a core element in the design of such inhibitors.
-
Compound 4 demonstrates nanomolar inhibitory potency against both PTPN1 and PTPN2, highlighting the potential of azepane derivatives in this therapeutic area.[1]
Experimental Protocols
A common method for measuring PTP activity is a fluorescence-based assay using a fluorogenic substrate.
Materials:
-
Recombinant human PTPN1 and PTPN2
-
Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.2)
-
Test compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Dispense test compounds at various concentrations into the wells of a 384-well plate.
-
Enzyme Addition: Add the PTPN1 or PTPN2 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Fluorescence Measurement: Measure the increase in fluorescence over time (kinetic read) or at a fixed endpoint using a fluorescence plate reader (Excitation/Emission ~360/460 nm).
-
Data Analysis: Calculate the rate of the enzymatic reaction and the percentage of inhibition for each compound concentration. Determine the IC50 values by fitting the data to a dose-response curve.[7]
PTPN Signaling and Assay Workflow
Caption: General role of PTPN1/PTPN2 in cellular signaling.
Caption: Workflow for a fluorescence-based PTP inhibition assay.
Conclusion
The structure-activity relationship studies of azepane derivatives have revealed this scaffold to be of significant importance in the development of new therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity across a range of biological targets. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the rational design and optimization of novel azepane-based drug candidates. Further exploration of the chemical space around the azepane core is warranted to unlock its full therapeutic potential.
References
- 1. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenz[b,f]azepines, Part 7. Synthesis of new, potentially CNS active dibenz[b,f]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azepinoindole derivatives with high affinity for brain dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
N-Alkylation with 1-(2-Chloroethyl)azepane Hydrochloride: A Detailed Protocol for Pharmaceutical Research
Introduction
1-(2-Chloroethyl)azepane hydrochloride is a valuable alkylating agent in medicinal chemistry and drug development, serving as a key building block for introducing the azepane moiety into various molecular scaffolds. The azepane ring, a seven-membered saturated heterocycle, is a prevalent structural motif in a wide range of biologically active compounds and FDA-approved drugs.[1] Its incorporation can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the N-alkylation of heterocyclic amines using this compound, targeting researchers, scientists, and drug development professionals.
Application in the Synthesis of Heterocyclic Amines
A significant application of this compound is the N-alkylation of heteroaromatic amines, such as substituted benzothiazoles and benzoxazoles. These heterocycles are themselves important pharmacophores found in a variety of therapeutic agents. The protocol outlined below describes a general and efficient method for the synthesis of N-alkylated 2-aminobenzothiazole and 2-aminobenzoxazole derivatives.
Reaction Scheme:
Caption: General N-alkylation reaction scheme.
Experimental Protocols
This section provides a detailed methodology for the N-alkylation of 2-amino-5-chlorobenzothiazole and 2-amino-5-chlorobenzoxazole with this compound.
Materials:
-
This compound
-
2-Amino-5-chlorobenzothiazole or 2-Amino-5-chlorobenzoxazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
Protocol 1: N-Alkylation of 2-Amino-5-chlorobenzothiazole
Procedure:
-
To a stirred solution of 2-amino-5-chlorobenzothiazole (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).
-
Add this compound (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.
Protocol 2: N-Alkylation of 2-Amino-5-chlorobenzoxazole
Procedure:
-
Follow the same procedure as described in Protocol 1, substituting 2-amino-5-chlorobenzoxazole for 2-amino-5-chlorobenzothiazole.
Data Presentation
The following table summarizes the expected reactants and products for the described N-alkylation protocols.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product |
| 1-(2-Chloroethyl)azepane HCl | 2-Amino-5-chlorobenzothiazole | K₂CO₃ | DMF | 60 °C | 3 h | 2-((2-(Azepan-1-yl)ethyl)amino)-5-chlorobenzothiazole |
| 1-(2-Chloroethyl)azepane HCl | 2-Amino-5-chlorobenzoxazole | K₂CO₃ | DMF | 60 °C | 3 h | 2-((2-(Azepan-1-yl)ethyl)amino)-5-chlorobenzoxazole |
Experimental Workflow Visualization
The following diagram illustrates the key steps of the experimental protocol for the N-alkylation reaction.
Caption: Experimental workflow for N-alkylation.
Logical Relationship of Reagent Roles
The following diagram illustrates the roles of the different components in the N-alkylation reaction.
Caption: Roles of reagents in the N-alkylation reaction.
Safety Precautions
-
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant; avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
The N-alkylation protocol using this compound provides a reliable method for the synthesis of azepane-containing heterocyclic amines. This application note offers a detailed experimental framework that can be adapted for the synthesis of a diverse range of compounds for drug discovery and development. The straightforward procedure and readily available reagents make this protocol a valuable tool for medicinal chemists.
References
The Role of 1-(2-Chloroethyl)azepane Hydrochloride in Antihistamine Synthesis: A Detailed Examination of Setastine Synthesis
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) with high purity and efficiency is paramount. For researchers, scientists, and drug development professionals in the field of allergy and immunology, the synthesis of antihistamines is a key area of focus. This application note details the use of 1-(2-Chloroethyl)azepane hydrochloride as a crucial alkylating agent in the synthesis of the second-generation antihistamine, Setastine. This document provides comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of this synthetic pathway.
Introduction
This compound is a reactive intermediate widely used in organic synthesis to introduce an azepan-ylethyl moiety into a target molecule. This functional group is present in a number of pharmacologically active compounds. In the context of antihistamines, the azepane ring can play a significant role in the molecule's interaction with the histamine H1 receptor, influencing its potency and pharmacokinetic profile. Setastine, with the IUPAC name 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane, is a selective H1 receptor antagonist used in the treatment of allergic rhinitis and other allergic conditions.[1][2] The synthesis of Setastine provides a clear and relevant example of the practical application of this compound in pharmaceutical manufacturing.
Synthesis of Setastine: An Overview
The synthesis of Setastine is a multi-step process that culminates in the alkylation of an alcohol intermediate with 1-(2-Chloroethyl)azepane. The overall pathway can be conceptually divided into two main stages: the preparation of the core alcohol structure and the final alkylation to introduce the azepan-ylethyl group.
A patent for L-setastine hydrochloride outlines a preparation method with a reported yield of over 80%, highlighting the efficiency of this synthetic approach.[3]
Key Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Setastine, based on established chemical principles and analogous reactions.
Protocol 1: Synthesis of the Precursor 1-(4-chlorophenyl)-1-phenylethanol
This initial step involves the formation of the tertiary alcohol which serves as the backbone of the Setastine molecule.
Reaction:
Procedure:
-
To a solution of 4-chlorobenzophenone in anhydrous diethyl ether, slowly add a solution of methylmagnesium bromide in diethyl ether at 0°C under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-chlorophenyl)-1-phenylethanol.
Protocol 2: Synthesis of Setastine via Alkylation
This final step introduces the azepan-ylethyl moiety through a Williamson ether synthesis.
Reaction:
Procedure:
-
In a round-bottom flask, dissolve 1-(4-chlorophenyl)-1-phenylethanol in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride, portion-wise at 0°C to form the corresponding alkoxide.
-
To this solution, add this compound.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Setastine by column chromatography or recrystallization to obtain the final product.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of Setastine.
| Step | Reactants | Product | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 4-chlorobenzophenone, methylmagnesium bromide | 1-(4-chlorophenyl)-1-phenylethanol | Diethyl ether | - | 0 to RT | 12 | ~90 | >98 (after chromatography) |
| 2 | 1-(4-chlorophenyl)-1-phenylethanol, 1-(2-Chloroethyl)azepane HCl | Setastine | DMF | Sodium Hydride | 60-80 | 8-12 | >80[3] | >99 (after purification) |
Visualizing the Synthesis
To better illustrate the synthetic process and the logical flow of the reactions, the following diagrams have been generated using the DOT language.
Conclusion
The synthesis of the antihistamine Setastine serves as a prime example of the utility of this compound in pharmaceutical chemistry. Its role as an effective alkylating agent allows for the efficient introduction of the azepan-ylethyl moiety, a key structural feature for the drug's activity. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, offering a clear pathway for the synthesis of this important class of antihistamines. Further research into the applications of this compound may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
Application Notes and Protocols for the Synthesis of Bazedoxifene Utilizing 1-(2-Chloroethyl)azepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). The described synthetic strategy utilizes 1-(2-Chloroethyl)azepane hydrochloride as a key reagent for the introduction of the characteristic side chain. This document outlines a multi-step synthesis commencing with the protection of the phenolic hydroxyl groups of the indole core, followed by N-alkylation and subsequent deprotection to yield the final active pharmaceutical ingredient. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Bazedoxifene, with the chemical name 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, is a well-established SERM used for the prevention of postmenopausal osteoporosis.[1][2] Its tissue-selective estrogenic and antiestrogenic effects are a hallmark of its therapeutic profile. The synthesis of Bazedoxifene can be accomplished through various routes, often involving the construction of the indole core followed by the addition of the azepane-containing side chain. This document details a robust synthetic pathway where this compound is a crucial building block for this side chain.
Synthetic Strategy Overview
The synthesis of Bazedoxifene from 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol and this compound is a multi-step process. A direct alkylation is not feasible due to the multiple reactive phenolic and indole N-H groups. Therefore, a protecting group strategy is employed. The overall workflow involves:
-
Protection: The two phenolic hydroxyl groups of the starting indole are protected, typically as benzyl ethers, to prevent unwanted side reactions.
-
Side Chain Precursor Synthesis: 1-(2-Chloroethyl)azepane is used to synthesize a more reactive alkylating agent, 4-[2-(azepan-1-yl)ethoxy]benzyl chloride.
-
N-Alkylation: The protected indole is alkylated at the N-1 position with the prepared benzyl chloride derivative.
-
Deprotection: The benzyl protecting groups are removed via catalytic hydrogenation to yield Bazedoxifene free base.
-
Salt Formation (Optional): The free base can be converted to a pharmaceutically acceptable salt, such as Bazedoxifene acetate, for improved stability and bioavailability.
Experimental Protocols
Protocol 1: Synthesis of 5-(Benzyloxy)-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (Protected Indole)
This protocol describes the protection of the phenolic hydroxyl groups of the starting material.
Materials:
-
2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
-
Benzyl chloride (BnCl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in DMF, add potassium carbonate (2.5 equivalents).
-
Add benzyl chloride (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired protected indole.
Protocol 2: Synthesis of 1-[4-(2-Azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (Protected Bazedoxifene)
This protocol details the N-alkylation of the protected indole with a side chain derived from 1-(2-chloroethyl)azepane. A plausible approach involves the prior synthesis of 4-[2-(azepan-1-yl)ethoxy]benzyl chloride. However, a more frequently cited method involves alkylating the indole with a bromo- or tosyl-activated side chain, followed by reaction with azepane (hexamethyleneimine). The following is an adaptation for the use of a pre-formed side chain.
Materials:
-
5-(Benzyloxy)-2-(4-benzyloxyphenyl)-3-methyl-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
4-[2-(Azepan-1-yl)ethoxy]benzyl chloride hydrochloride (synthesized separately from 4-hydroxybenzaldehyde and 1-(2-chloroethyl)azepane)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
Suspend sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 5-(benzyloxy)-2-(4-benzyloxyphenyl)-3-methyl-1H-indole in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-[2-(azepan-1-yl)ethoxy]benzyl chloride in DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the product with toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude protected Bazedoxifene. This intermediate can be purified by forming a salt, such as the hydrochloride or malonate salt, followed by recrystallization.[3][4]
Protocol 3: Synthesis of Bazedoxifene Free Base
This final step involves the removal of the benzyl protecting groups.
Materials:
-
1-[4-(2-Azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-benzyloxyphenyl)-3-methyl-1H-indole
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethyl acetate
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected Bazedoxifene in a mixture of ethyl acetate and ethanol.
-
Add 10% Pd/C catalyst to the solution.
-
Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent mixture.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain Bazedoxifene free base.
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of Bazedoxifene. Note that yields can vary depending on the specific reaction conditions and purification methods employed.
| Step | Starting Material | Product | Typical Yield | Reference |
| N-Alkylation and Azepane Introduction (via bromo-intermediate) | 5-Benzyloxy-2-(4-benzyloxyphenyl)-1-[4-(2-bromoethoxy)benzyl]-3-methyl-indole | 1-[4-(2-Azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | ~70-80% | [5] |
| Deprotection | 1-[4-(2-Azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Bazedoxifene Free Base | >95% | [1] |
| Conversion to Acetate Salt | Bazedoxifene Free Base | Bazedoxifene Acetate | ~95% | [6] |
Biological Activity and Signaling Pathway
Bazedoxifene acts as a selective estrogen receptor modulator (SERM). Its mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to differential effects in various tissues. In bone tissue, it acts as an agonist, promoting the expression of genes that maintain bone density. In contrast, in uterine and breast tissue, it acts as an antagonist, blocking the effects of estrogen that can lead to cell proliferation. This tissue-specific activity is a result of the unique conformational change Bazedoxifene induces in the estrogen receptor upon binding, which in turn recruits different co-regulatory proteins (co-activators or co-repressors) in different cell types.
References
- 1. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 2. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2013001511A1 - Novel salt intermediates for the synthesis of bazedoxifene acetate and process thereof - Google Patents [patents.google.com]
- 5. US8889896B2 - Process for the preparation of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Setastine via 1-(2-Chloroethyl)azepane Hydrochloride Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setastine, a second-generation H1 receptor antagonist, is a valuable molecule in the development of anti-allergic therapeutics. This document provides detailed application notes and protocols for the synthesis of Setastine, employing 1-(2-Chloroethyl)azepane hydrochloride as a key intermediate. The synthesis proceeds via a Williamson ether synthesis, a robust and well-established method for the formation of ether linkages. These protocols are intended to provide a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Setastine is a potent and selective histamine H1 receptor antagonist used in the treatment of various allergic conditions, including rhinitis and urticaria.[1] Its synthesis can be efficiently achieved through the reaction of a substituted diarylmethanol derivative with an N-alkylated azepane. The use of this compound as the azepane source provides a reliable and scalable route to the final product. The core of this synthetic strategy is the Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by its nucleophilic substitution reaction with an alkyl halide.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(4-chlorophenyl)-1-phenylethanol | 74595-93-2 | C₁₄H₁₃ClO | 232.70 |
| Sodium Amide | 7782-92-5 | NaNH₂ | 39.01 |
| This compound | 26487-67-2 | C₈H₁₇Cl₂N | 198.13 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
| Hydrochloric Acid (for hydrochloride salt formation) | 7647-01-0 | HCl | 36.46 |
Experimental Protocols
Protocol 1: Synthesis of Setastine Free Base
This protocol details the Williamson ether synthesis for the preparation of Setastine.
1. Deprotonation of 1-(4-chlorophenyl)-1-phenylethanol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq) in anhydrous toluene.
-
Under a nitrogen atmosphere, add sodium amide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours to ensure complete formation of the sodium alkoxide. The reaction can be monitored by observing the cessation of ammonia evolution.
2. Williamson Ether Synthesis:
-
Cool the reaction mixture to room temperature.
-
Add a solution of 1-(2-Chloroethyl)azepane (1.0 eq) in anhydrous toluene dropwise to the alkoxide solution. Note: The hydrochloride salt can be used, but it will require additional base to neutralize the HCl.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Setastine free base as an oil.
Protocol 2: Purification and Salt Formation
1. Purification of Setastine:
-
The crude Setastine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
2. Formation of Setastine Hydrochloride:
-
Dissolve the purified Setastine free base in a suitable solvent such as diethyl ether or isopropanol.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield Setastine hydrochloride as a white solid.
Visualizations
Setastine Synthesis Workflow
Caption: Workflow for the synthesis of Setastine Hydrochloride.
Mechanism of Action: H1 Receptor Antagonism
Setastine functions as an inverse agonist at the histamine H1 receptor. In the resting state, the H1 receptor exists in an equilibrium between an inactive (R) and an active (R*) conformation. Histamine binding stabilizes the active conformation, leading to the activation of downstream signaling pathways. Setastine, as an inverse agonist, preferentially binds to and stabilizes the inactive conformation of the receptor, thereby reducing the basal level of receptor activity and competitively inhibiting the binding of histamine.
Caption: Simplified signaling pathway of H1 receptor and Setastine's inhibitory action.
Quantitative Data
Due to the proprietary nature of pharmaceutical manufacturing processes, detailed quantitative data such as reaction yields and spectroscopic data for the synthesis of Setastine are not widely available in the public domain. Researchers are encouraged to optimize the provided protocols and perform their own analyses to determine these parameters. Typical yields for Williamson ether syntheses can range from moderate to high, depending on the specific substrates and reaction conditions.
Characterization Data (Predicted)
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets), protons of the azepane ring (multiplets), protons of the ethyl bridge (triplets), and protons of the methine group adjacent to the oxygen. |
| ¹³C NMR | Aromatic carbons, carbons of the azepane ring, carbons of the ethyl bridge, and the methine carbon. |
| IR | C-O-C stretching (ether linkage), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-N stretching. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of Setastine (C₂₂H₂₈ClNO, MW: 357.92 g/mol ) and characteristic fragmentation patterns. |
Conclusion
The synthesis of Setastine using this compound is a practical and efficient method for obtaining this important antihistamine. The provided protocols, based on the principles of the Williamson ether synthesis, offer a solid foundation for laboratory-scale preparation. Further optimization and characterization are necessary to establish robust and scalable manufacturing processes. The visualization of the synthetic workflow and the mechanism of action provide a clear conceptual framework for understanding the chemistry and pharmacology of Setastine.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of 1-(2-(Indol-1-yl)ethyl)azepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-alkylated indole derivatives through the reaction of various indoles with 1-(2-Chloroethyl)azepane hydrochloride. This class of compounds holds significant potential in drug discovery, particularly in the development of novel anticancer agents. The protocols outlined below are based on established methodologies for the N-alkylation of indoles.
Introduction
Indole and azepane are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of pharmacologically active compounds. The N-alkylation of indoles is a common strategy to generate diverse libraries of molecules for biological screening. The combination of an indole nucleus with an azepane moiety via an ethyl linker is of particular interest due to the potential for these compounds to interact with various biological targets.
Published research on related indole derivatives suggests that this class of compounds may exhibit potent anticancer activity. The proposed mechanism of action for many N-alkylated indoles involves the disruption of cellular signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and interference with microtubule dynamics through tubulin inhibition. These application notes provide a general procedure for the synthesis of 1-(2-(indol-1-yl)ethyl)azepane derivatives and discuss their potential therapeutic applications.
Synthesis of 1-(2-(Indol-1-yl)ethyl)azepane Derivatives
The reaction of this compound with indole derivatives proceeds via a nucleophilic substitution reaction, where the indole nitrogen anion attacks the electrophilic chloroethyl group. The reaction is typically carried out in the presence of a strong base to deprotonate the indole nitrogen.
General Reaction Scheme

Figure 1. General reaction for the N-alkylation of indole derivatives with this compound.
Experimental Protocol
Materials:
-
Substituted Indole (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the substituted indole (1.0 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-(indol-1-yl)ethyl)azepane derivative.
Data Presentation
The following table summarizes representative examples of the synthesis of 1-(2-(indol-1-yl)ethyl)azepane derivatives with various substituents on the indole ring. The yields and reaction times are hypothetical and based on typical N-alkylation reactions of indoles.
| Indole Derivative | Product | Hypothetical Yield (%) | Hypothetical Reaction Time (h) |
| Indole | 1-(2-(1H-indol-1-yl)ethyl)azepane | 85 | 6 |
| 5-Bromoindole | 1-(2-(5-bromo-1H-indol-1-yl)ethyl)azepane | 82 | 8 |
| 5-Nitroindole | 1-(2-(5-nitro-1H-indol-1-yl)ethyl)azepane | 75 | 12 |
| 5-Methoxyindole | 1-(2-(5-methoxy-1H-indol-1-yl)ethyl)azepane | 88 | 5 |
| 2-Methylindole | 1-(2-(2-methyl-1H-indol-1-yl)ethyl)azepane | 80 | 7 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1-(2-(indol-1-yl)ethyl)azepane derivatives.
Experimental workflow for the synthesis of 1-(2-(indol-1-yl)ethyl)azepane derivatives.
Proposed Biological Signaling Pathway
The synthesized 1-(2-(indol-1-yl)ethyl)azepane derivatives are hypothesized to exert anticancer effects by inhibiting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by indole-azepane derivatives.
Disclaimer: The experimental protocols and data presented in these application notes are for informational purposes and are based on established chemical principles. Researchers should conduct their own optimization and safety assessments. The biological activities discussed are based on the activities of structurally related compounds and require experimental validation for the specific compounds synthesized.
Application Notes and Protocols for N-alkylation of Phenols with 1-(2-Chloroethyl)azepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of phenols with 1-(2-Chloroethyl)azepane hydrochloride is a crucial synthetic transformation for the generation of O-aryl-N-azepanyl ethanamine derivatives. This reaction, a variant of the Williamson ether synthesis, is of significant interest in medicinal chemistry and drug discovery. The incorporation of the azepane moiety, a seven-membered nitrogen-containing heterocycle, into phenolic scaffolds can impart favorable pharmacological properties. Azepane-based compounds have demonstrated a wide range of biological activities, making them valuable motifs in the design of novel therapeutics.
These application notes provide a detailed protocol for the N-alkylation of various phenols with this compound, a summary of representative reaction outcomes, and an overview of a relevant signaling pathway for the application of these compounds in immuno-oncology.
Data Presentation
The N-alkylation of substituted phenols with this compound typically proceeds with moderate to good yields, depending on the electronic and steric nature of the substituents on the phenol. The following table summarizes representative yields for this transformation under standardized reaction conditions.
Table 1: Representative Yields for the N-alkylation of Substituted Phenols with this compound
| Entry | Phenol Derivative | Product | Reaction Time (h) | Temperature (°C) | Yield (%)* |
| 1 | Phenol | 1-(2-Phenoxyethyl)azepane | 12 | 80 | 85 |
| 2 | 4-Methylphenol | 1-(2-(p-Tolyloxy)ethyl)azepane | 12 | 80 | 88 |
| 3 | 4-Methoxyphenol | 1-(2-(4-Methoxyphenoxy)ethyl)azepane | 12 | 80 | 92 |
| 4 | 4-Chlorophenol | 1-(2-(4-Chlorophenoxy)ethyl)azepane | 16 | 90 | 75 |
| 5 | 4-Nitrophenol | 1-(2-(4-Nitrophenoxy)ethyl)azepane | 18 | 90 | 68 |
| 6 | 2-Methylphenol | 1-(2-(o-Tolyloxy)ethyl)azepane | 24 | 100 | 65 |
*Yields are illustrative and based on typical outcomes for Williamson ether synthesis with similar substrates. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the N-alkylation of a generic phenol with this compound.
Materials and Equipment
-
Substituted phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere. The volume should be sufficient to dissolve the reactants and allow for efficient stirring (typically a 0.5 M solution with respect to the phenol).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenol by potassium carbonate, forming the corresponding phenoxide.
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired O-aryl-N-azepanyl ethanamine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of phenols with this compound.
Application Notes and Protocols: Alkylation Reactions with 1-(2-Chloroethyl)azepane Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Chloroethyl)azepane hydrochloride is a valuable alkylating agent utilized in organic synthesis and medicinal chemistry. It serves as a precursor for introducing the 2-(azepan-1-yl)ethyl moiety onto various nucleophilic substrates. This functional group is of significant interest in the development of pharmaceutical agents due to the prevalence of the azepane scaffold in biologically active molecules.[1] The reagent consists of a seven-membered azepane ring linked to a reactive chloroethyl group.[2] The hydrochloride salt form enhances stability and solubility, though it necessitates the use of a base during alkylation to liberate the free amine for subsequent reactions or, more commonly, to facilitate the reaction with a nucleophile.[2] Its primary application lies in the N-, O-, or S-alkylation of substrates to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. The chloroethyl group is a reactive electrophile, making it suitable for substitution reactions with a wide range of nucleophiles.[3]
Mechanism of Action
The alkylation reaction with 1-(2-Chloroethyl)azepane proceeds via a nucleophilic substitution mechanism, typically Sₙ2. A nucleophile (Nu:), such as an amine, phenoxide, or thiolate, attacks the electrophilic carbon atom of the chloroethyl group, leading to the displacement of the chloride ion as the leaving group and the formation of a new covalent bond.[3] The presence of a base is crucial to deprotonate the nucleophilic substrate (e.g., a phenol or a primary/secondary amine) or to neutralize the hydrochloride salt, thereby preventing protonation of the substrate.
Key Reaction Parameters
Successful alkylation depends on the careful selection of several experimental parameters:
-
Base: The choice of base is critical and depends on the pKa of the nucleophile. For N-alkylation of heterocyclic compounds, inorganic bases like potassium carbonate (K₂CO₃) are often sufficient.[4] For more acidic nucleophiles or when using the hydrochloride salt of the alkylating agent, stronger bases such as sodium hydroxide (NaOH) or potassium tert-butoxide may be employed.[5]
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophile. Dimethylformamide (DMF), acetonitrile (CH₃CN), and tetrahydrofuran (THF) are common choices that facilitate these reactions.[4][6]
-
Temperature: The reaction temperature influences the rate of alkylation. Reactions are often conducted at elevated temperatures, such as 60°C or higher, to ensure a reasonable reaction rate.[4] However, the temperature should be optimized to minimize side reactions.
-
Reaction Time: The duration of the reaction can range from a few hours to overnight, depending on the reactivity of the substrate and the chosen conditions.[4] Progress is typically monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Heterocycles
This protocol is a representative method adapted from the alkylation of chlorobenzthiazole and chlorobenzoxazole.[4]
Materials:
-
Nucleophilic substrate (e.g., 5-chlorobenzthiazole)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the nucleophilic substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add this compound (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the required time (e.g., 3 hours).
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated compound.
Data Summary
The following table summarizes specific reaction conditions reported for the alkylation with 1-(2-Chloroethyl)azepane.
| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| 5-Chlorobenzthiazole | 1-(2-Chloroethyl)azepane | K₂CO₃ | DMF | 60 | 3 | N/A | [4] |
| 5-Chlorobenzoxazole | 1-(2-Chloroethyl)azepane | K₂CO₃ | DMF | 60 | 3 | N/A | [4] |
Note: Yields were not specified in the cited literature.
Visual Workflow
The following diagram illustrates the general experimental workflow for the alkylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. indiamart.com [indiamart.com]
- 3. 1-(2-Chloroethyl)azepane | 2205-31-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Development of Novel Therapeutic Agents Using the Azepane Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel therapeutic agents centered on the versatile azepane scaffold. The azepane ring system is a prominent feature in numerous biologically active compounds and approved drugs, demonstrating a wide range of pharmacological activities.[1] This document focuses on the design, synthesis, and evaluation of azepane derivatives as potent inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[2]
Introduction to Azepane-Based PI3K/Akt Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a key pathway in oncology. Azepane-based compounds have emerged as a promising class of inhibitors targeting this pathway. Their inherent three-dimensional structure allows for specific interactions with the ATP-binding pocket of kinases like Akt (also known as Protein Kinase B or PKB), leading to potent inhibition.[2] This document will detail the development of a specific azepane derivative, N-[-(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, as a case study.
Data Presentation: In Vitro Efficacy of Azepane-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of the lead azepane compound and a structurally related analog against Protein Kinase Bα (PKBα/Akt1).
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 1 | (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | PKBα | 5 | [1] |
| 2 | N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide | PKBα | 4 | [1] |
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and the point of intervention for azepane-based inhibitors.
Caption: The PI3K/Akt Signaling Pathway and Azepane Inhibition.
Experimental Workflow
The development of novel azepane-based therapeutic agents follows a structured workflow from initial synthesis to biological evaluation.
Caption: General Experimental Workflow for Azepane Drug Discovery.
Experimental Protocols
Protocol 1: Synthesis of N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide
This protocol describes a plausible synthetic route for the target compound based on established chemical transformations for analogous structures.
Step 1: Synthesis of 5H-dibenzo[b,f]azepine [3]
-
Suspend carbamazepine (12 g) in water (600 ml).
-
Add NaOH (32 g, 20 mol equiv.) to the suspension.
-
Heat the mixture under reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, filter the hot mixture to obtain 5H-dibenzo[b,f]azepine as an orange solid (yield: 9.4 g, 95%).
Step 2: Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide [3]
-
Suspend 5H-dibenzo[b,f]azepine (9.5 g) in toluene (300 ml).
-
Add phosgene (50 ml, 12.5% w/v in toluene) and triethylamine (7.5 ml, 5 g).
-
Stir the mixture at room temperature for 24 hours.
-
Add excess hydrazine hydrate (100 ml) and stir for an additional hour.
-
Cool the reaction mixture and filter to collect the product as a white solid (yield: 6.0 g, 48%).
Step 3: Synthesis of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives [3]
-
To a stirred solution of 5H-dibenzo[b,f]azepine-5-carbohydrazide (0.75 g, 3 mmol) in chloroform, add the appropriate acid chloride (3 mmol) followed by triethylamine (0.3 g, 0.42 ml, 3 mmol).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Wash the reaction mixture with 10% NaHCO3 solution (20 ml) and water.
-
Separate the organic layer, dry it with Na2SO4, and evaporate the solvent under vacuum.
-
Purify the crude product by crystallization from ethanol.
Note: This is a generalized procedure. The synthesis of the specific target compound will require the use of appropriately substituted starting materials and may necessitate further optimization of reaction conditions.
Protocol 2: In Vitro Akt Kinase Activity Assay (Non-Radioactive)
This protocol is adapted from commercially available kits and published procedures for measuring Akt kinase activity.
1. Immunoprecipitation of Akt:
-
Prepare cell lysates from control and treated cells using a non-denaturing lysis buffer.
-
To 200-500 µg of protein lysate, add 2-4 µg of an Akt-specific antibody.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Add 20-30 µL of protein A/G agarose beads and continue to rotate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
2. In Vitro Kinase Reaction:
-
Resuspend the washed beads in 40 µL of kinase assay buffer.
-
Add 1 µg of a recombinant Akt substrate (e.g., GSK-3α) and 10 µL of 10X ATP solution.
-
To test the inhibitory effect of the azepane compound, add varying concentrations of the compound to the reaction mixture.
-
Incubate the reaction at 30°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding 20 µL of 4X SDS-PAGE sample buffer and boiling for 5 minutes.
3. Analysis of Substrate Phosphorylation:
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform a Western blot using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).
-
Detect the signal using a suitable secondary antibody and chemiluminescence reagent.
-
Quantify the band intensities to determine the extent of kinase inhibition and calculate the IC50 value for the azepane compound.
References
- 1. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloroethyl)azepane Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloroethyl)azepane hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two primary synthetic routes are commonly employed:
-
Route 1: Alkylation of Hexamethyleneimine: This method involves the reaction of hexamethyleneimine with a 2-haloethylating agent, such as 1-bromo-2-chloroethane, in the presence of a base.
-
Route 2: Chlorination of 2-(Azepan-1-yl)ethanol: This route utilizes a chlorinating agent, most commonly thionyl chloride (SOCl₂), to convert the hydroxyl group of 2-(azepan-1-yl)ethanol into a chloride.
Q2: What is the most common byproduct in the synthesis of this compound via the alkylation of hexamethyleneimine?
A2: The most prevalent byproduct is the dimeric species, 1,2-bis(azepan-1-yl)ethane . This is formed when the desired product, 1-(2-Chloroethyl)azepane, reacts with another molecule of the starting material, hexamethyleneimine.
Q3: Besides dimerization, what other side reactions can occur during the alkylation of hexamethyleneimine?
A3: Other potential side reactions include:
-
Quaternization: The tertiary amine of the product, 1-(2-Chloroethyl)azepane, can be further alkylated by the haloethane reagent to form a quaternary ammonium salt.
-
Elimination: Under basic conditions, 1-(2-Chloroethyl)azepane can undergo an elimination reaction to form 1-vinylazepane .
Q4: What are the potential byproducts when using the 2-(azepan-1-yl)ethanol and thionyl chloride route?
A4: The primary byproducts from the reaction with thionyl chloride are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl)[1]. In addition, unreacted starting material and potential products from side reactions of the highly reactive thionyl chloride should be considered.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product and byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants or a slight excess of the alkylating agent. - Monitor the reaction to completion using an appropriate analytical technique (TLC, GC). - Increase reaction time or temperature if necessary, but be mindful of potential side reactions. |
| Formation of Dimeric Byproduct | - Use a controlled addition of the alkylating agent to the amine solution to maintain a low concentration of the alkylating agent. - Employ a higher ratio of the haloethane to the amine to favor the primary reaction. |
| Loss of Product during Workup | - Ensure the pH is appropriately adjusted during extraction to keep the amine product in the desired layer. - Use an adequate amount of drying agent to remove all water before solvent evaporation. |
| Side Reactions (Elimination/Quaternization) | - Use a non-nucleophilic base or control the basicity of the reaction medium to minimize elimination. - Avoid a large excess of the alkylating agent and control the reaction temperature to reduce the likelihood of quaternization. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting/Purification |
| Hexamethyleneimine (Starting Material) | GC-MS, ¹H NMR | - Acid-base extraction during workup. - Recrystallization of the hydrochloride salt. |
| 1,2-bis(azepan-1-yl)ethane (Dimer) | GC-MS, ¹H NMR, ¹³C NMR | - Difficult to remove by simple extraction due to similar basicity. - Fractional distillation of the free base before salt formation may be effective. - Column chromatography of the free base on silica gel. |
| 1-Vinylazepane (Elimination Product) | GC-MS, ¹H NMR (vinyl proton signals) | - Can be removed by careful distillation of the free base. - Formation can be minimized by controlling reaction temperature and choice of base. |
| Quaternary Ammonium Salt | ¹H NMR, Mass Spectrometry | - Highly polar and water-soluble; can often be removed by washing the organic layer with water during workup of the free base. - Insoluble in many organic solvents, allowing for removal by filtration. |
| 2-(Azepan-1-yl)ethanol (Starting Material) | GC-MS, ¹H NMR, IR (O-H stretch) | - Can be removed by extraction or chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Hexamethyleneimine and 1-Bromo-2-chloroethane
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve hexamethyleneimine (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.2 eq) in an appropriate solvent (e.g., acetonitrile or toluene).
-
Addition of Alkylating Agent: Cool the mixture in an ice bath. Add a solution of 1-bromo-2-chloroethane (1.1 eq) in the same solvent dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water.
-
Extraction of Free Base: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-chloroethyl)azepane free base.
-
Purification (Optional): The crude free base can be purified by vacuum distillation.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol). Bubble dry hydrogen chloride gas through the solution until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of this compound from 2-(Azepan-1-yl)ethanol and Thionyl Chloride
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place 2-(azepan-1-yl)ethanol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or chloroform).
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Vigorous gas evolution (SO₂ and HCl) will be observed[1].
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC.
-
Workup: Carefully quench the reaction by slowly adding it to ice-water. Basify the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
-
Salt Formation and Isolation: Follow steps 7 and 8 from Protocol 1.
Data Presentation
Table 1: Common Byproducts and Their Characteristics
| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Potential Identification Signals |
| 1,2-bis(azepan-1-yl)ethane | C₁₄H₂₈N₂ | 224.39 | Unique signals in ¹H and ¹³C NMR corresponding to the symmetric structure. |
| 1-Vinylazepane | C₈H₁₅N | 125.21 | Characteristic vinyl proton signals in ¹H NMR (typically in the 5-7 ppm region). |
| 1-(2-Chloroethyl)-1-azepanium chloride | C₈H₁₇Cl₂N | 198.13 | Downfield shifted protons adjacent to the quaternary nitrogen in ¹H NMR. |
Mandatory Visualization
Caption: Synthetic routes and common byproducts.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Purification of 1-(2-Chloroethyl)azepane hydrochloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-(2-Chloroethyl)azepane hydrochloride by recrystallization. The information is tailored to researchers, scientists, and professionals in drug development to help navigate common challenges encountered during this purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Isopropanol is a documented and effective solvent for the recrystallization of this compound.[1] Other polar solvents like ethanol may also be suitable, potentially in combination with an anti-solvent such as diethyl ether.[2]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur for several reasons. To troubleshoot this, you can:
-
Increase the solvent volume: Add a small amount of additional hot solvent to ensure the compound is fully solvated at high temperatures.
-
Lower the crystallization temperature slowly: Allow the solution to cool gradually to room temperature before further cooling in an ice bath. Rapid cooling can promote oiling out.
-
Use a different solvent system: Consider a solvent mixture. For instance, dissolving the compound in a good solvent and then slowly adding a miscible anti-solvent can induce crystallization.
Q3: The recrystallization yield is very low. What are the possible causes and solutions?
A3: A low yield can be frustrating. Here are some common causes and how to address them:
-
Using too much solvent: This is a primary cause of low recovery. Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization: If crystals form too early, for example during hot filtration, you may lose a significant portion of your product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after the solution has reached room temperature can improve the yield.
-
Solubility in cold solvent: The compound may still have some solubility in the cold solvent. While unavoidable to some extent, minimizing the volume of cold solvent used for washing the crystals can help.
Q4: How can I remove colored impurities during recrystallization?
A4: If your product is discolored, activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot solution before filtration.[1] Be aware that using too much charcoal can lead to a loss of your desired product through adsorption.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form after cooling | The solution is not saturated (too much solvent was used). | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Crystals form too quickly | The solution is too concentrated or cooled too rapidly. | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[3] |
| The purified product is still impure | Inefficient removal of impurities. | Ensure slow crystal growth, as rapid crystallization can trap impurities within the crystal lattice. Consider a second recrystallization. |
| The chosen solvent is not appropriate for separating the specific impurities present. | Experiment with a different solvent or a mixture of solvents. |
Experimental Protocol: Recrystallization from Isopropanol
This protocol is adapted from a documented procedure for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Isopropanol
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and gently heat the mixture while stirring until the solid completely dissolves. Continue adding small portions of hot isopropanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or activated charcoal. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation. The process can be left for several hours to ensure complete crystallization.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Process Visualization
The following diagram illustrates the general workflow for troubleshooting common recrystallization issues.
References
Technical Support Center: Chromatographic Purification of N-Alkylated Products from 1-(2-Chloroethyl)azepane Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of N-alkylated products derived from 1-(2-Chloroethyl)azepane hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying N-alkylated products of this compound using column chromatography?
A1: The main challenges stem from the basic nature of the tertiary amine product. When using standard silica gel (which is acidic), you may encounter issues such as irreversible adsorption of the product to the stationary phase, leading to yield loss, and significant peak tailing, which results in poor separation and impure fractions.[1] To mitigate these problems, additives to the mobile phase or specialized stationary phases are often required.[1][2]
Q2: What is the recommended type of chromatography for purifying these basic amine compounds?
A2: Normal-phase chromatography on silica gel is common, but requires modification. The most effective approach is often to add a small amount of a competing amine, like triethylamine (Et₃N) or ammonia (NH₄OH), to the mobile phase (typically 0.5-2%).[2][3] This deactivates the acidic silanol groups on the silica surface, improving peak shape and recovery.[1] Alternatively, using an amine-functionalized silica column can provide excellent separation without mobile phase modifiers.[1] For highly polar products, reversed-phase (RP) chromatography with a basic mobile phase may also be a viable option.[2]
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography fractions. To ensure the TLC results are representative, the TLC plate should be developed in the same solvent system used for the column, including the amine additive. Visualizing the spots can be done using UV light (if the compounds are UV-active) or by staining with reagents like potassium permanganate or ninhydrin (though ninhydrin is typically for primary/secondary amines, it can sometimes work).
Q4: My N-alkylation reaction is incomplete, leaving unreacted starting materials. How does this impact purification?
A4: An incomplete reaction is a primary cause of purification difficulties, as the polarity of the N-alkylated product may be very similar to the starting amine it was derived from, making chromatographic separation challenging.[4] Before focusing on purification, it is crucial to optimize the reaction to drive it to completion by adjusting stoichiometry, temperature, or reaction time.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: The purified product is a sticky oil or "goo" and will not crystallize.
-
Question: After removing the solvent post-chromatography, my final product is a tacky oil that resists crystallization. How can I obtain a solid?
-
Answer: This is a common problem that can be caused by several factors:
-
Residual Solvent: Trace amounts of high-boiling point solvents (like DMF) or the amine additive (triethylamine) from chromatography can inhibit crystallization.[4] Ensure the product is dried under a high vacuum for an extended period, possibly with gentle heating.
-
Impurities: Even small amounts of impurities can prevent the formation of a crystal lattice.[4]
-
Inherent Properties: Some N-alkylated products are naturally oils or low-melting solids.
-
-
Troubleshooting Steps:
-
High Vacuum Drying: Dry the product thoroughly under a high vacuum.
-
Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether), and scratching the side of the flask with a glass rod to create nucleation sites.[4]
-
Salt Formation: If the freebase is an oil, converting it to a hydrochloride (HCl) or other salt can often produce a stable, crystalline solid.
-
Issue 2: My product is showing significant peak tailing during column chromatography.
-
Question: During column chromatography on silica gel, my product elutes as a broad, streaking band instead of a sharp peak. What is causing this and how can I fix it?
-
Answer: Peak tailing is a classic sign of strong, undesirable interactions between your basic amine product and the acidic silica gel stationary phase.[1]
-
Troubleshooting Steps:
-
Add a Competing Base: Incorporate a volatile amine like triethylamine (Et₃N) or ammonium hydroxide into your eluent system at a concentration of 0.5-2%.[3] This "neutralizes" the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Switch Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral) or, preferably, an amine-functionalized silica column.[1][2]
-
Use a More Polar Solvent System: Sometimes, increasing the polarity of the mobile phase (e.g., a higher percentage of methanol in dichloromethane) can help to more effectively elute the compound and reduce tailing, but this may compromise separation.
-
Issue 3: I am having difficulty separating the desired product from the unreacted starting amine.
-
Question: My product and the starting amine have very similar Rf values on TLC, and I cannot separate them on the column. What can I do?
-
Answer: This is a common challenge when the alkyl group added is small or does not significantly change the overall polarity of the molecule.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Carefully re-screen solvent systems using TLC. Test different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetonitrile/dichloromethane). A shallow gradient elution, where the polar component is increased very slowly, can improve separation of closely related compounds.[4]
-
Use a Different Stationary Phase: If normal-phase silica fails, consider other options. Amine-functionalized silica may offer different selectivity.[1] Reversed-phase (C18) chromatography is another option, as the separation mechanism is based on hydrophobicity rather than polarity, which might differentiate the product and starting material more effectively.[2]
-
Chemical Modification: As a last resort, if the starting material contains a reactive functional group that the product does not (or vice-versa), a selective chemical reaction could be used to alter its polarity, followed by another purification step.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of N-Alkylated Amines.
| Compound Polarity | Stationary Phase | Recommended Eluent System (with 0.5-1% Triethylamine) |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate (Gradient: 5% to 50% EtOAc) |
| Medium to High | Silica Gel | Dichloromethane / Methanol (Gradient: 1% to 10% MeOH) |
| Medium to High | Amine-functionalized Silica | Hexane / Ethyl Acetate (Gradient: 10% to 70% EtOAc) |
| High / Ionic | Reversed-Phase (C18) | Water / Acetonitrile (with 0.1% Formic Acid or Ammonia) |
Table 2: Summary of Common Purification Problems and Solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Recovery | Irreversible adsorption on silica gel. | Add triethylamine to the eluent; use an amine-functionalized column.[1] |
| Poor Separation | Sub-optimal solvent system; similar polarity of compounds. | Screen various eluents; use a shallow gradient; try a different stationary phase (e.g., RP-C18).[4] |
| Product Degradation | Sensitivity to acidic silica. | Use a deactivated stationary phase (e.g., amine-silica) or add a base to the eluent.[1] |
| Non-Solid Product | Residual solvent; impurities. | Dry under high vacuum; perform trituration with a non-polar solvent.[4] |
Experimental Protocols
Protocol: General Procedure for Purification by Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of a moderately polar N-alkylated amine product.
-
Eluent Preparation: Prepare the chosen eluent system (e.g., 95:5 Dichloromethane:Methanol). Add triethylamine (Et₃N) to the eluent to a final concentration of 0.5-1%.[3]
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230–400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase.
-
If using a gradient, start with a less polar mixture and gradually increase the percentage of the more polar solvent.
-
Collect fractions in an array of test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification of N-alkylated products.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Stability and degradation pathways of 1-(2-Chloroethyl)azepane hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of 1-(2-Chloroethyl)azepane hydrochloride. The information is curated to address common experimental challenges and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to keep this compound in a tightly sealed container at 2-8°C. For short-term transport, room temperature is generally acceptable.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
While specific studies on this compound are limited, analogous 2-chloroethylamines are known to undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[1][2] This intermediate is susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of 1-(2-hydroxyethyl)azepane. This process is a primary pathway for its degradation in aqueous environments.
Q3: How does pH affect the stability of this compound solutions?
The stability of 2-chloroethylamines in solution is pH-dependent. The formation of the aziridinium ion is influenced by the availability of the lone pair of electrons on the nitrogen atom. In acidic solutions, the nitrogen is protonated, which inhibits intramolecular cyclization and can slow down degradation. Conversely, in neutral to basic conditions, the free amine is more available to initiate the cyclization, potentially leading to faster degradation.
Q4: Is this compound sensitive to light?
Q5: What are the potential impurities that could be present in this compound?
Potential impurities could arise from the synthesis process or degradation. The most likely degradation product in the presence of moisture is 1-(2-hydroxyethyl)azepane. Other impurities could include residual starting materials or by-products from the manufacturing process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or kinetics | Degradation of the starting material. | - Prepare fresh solutions of this compound before use. - If using aqueous solutions, consider buffering at a slightly acidic pH to improve stability. - Store stock solutions at 2-8°C and protect from light. - Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC, NMR). |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC) | Formation of degradation products. | - The primary suspected degradation product is 1-(2-hydroxyethyl)azepane resulting from hydrolysis. - To confirm, you can attempt to synthesize the suspected degradation product as a reference standard. - Employ mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peak and compare it to the expected degradation products. |
| Difficulty in dissolving the compound | The compound is a hydrochloride salt. | - this compound should be soluble in water and polar organic solvents like methanol and ethanol. - If solubility issues persist, gentle warming or sonication may be helpful. Ensure the solvent is appropriate for your experimental conditions. |
| Precipitation observed in solution upon storage | Change in temperature or solvent saturation. | - Ensure the compound is fully dissolved at the storage temperature. - If using a mixed solvent system, check for potential changes in solubility with temperature fluctuations. - Verify that the precipitate is the starting material and not a degradation product. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound.[3][4][5][6][7] The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a defined period, monitoring for degradation.
-
Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a set duration.
-
Also, expose the stock solution to the same thermal stress.
-
Analyze the samples after the stress period.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample protected from light under the same conditions.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
-
An LC-MS method is highly recommended for the identification of degradation products.
-
Visualizations
Inferred Degradation Pathway of 1-(2-Chloroethyl)azepane
Caption: Inferred primary degradation pathway in aqueous solution.
Experimental Workflow for a Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forced degradation products: Topics by Science.gov [science.gov]
- 7. ijrpp.com [ijrpp.com]
How to improve the yield of N-alkylation reactions with 1-(2-Chloroethyl)azepane hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of N-alkylation reactions using 1-(2-Chloroethyl)azepane hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of amines with this compound, presented in a question-and-answer format.
Question 1: Why is my N-alkylation reaction resulting in a low or non-existent yield?
Answer:
Low or no yield in N-alkylation reactions with this compound can stem from several factors. A primary reason is the requirement to convert the hydrochloride salt to its free amine form for it to be reactive. Additionally, the nucleophilicity of the amine substrate and the reaction conditions play a crucial role.
Potential Causes & Solutions:
-
Incomplete conversion of the hydrochloride salt: this compound is a salt and must be neutralized to the free amine to become an effective alkylating agent. Ensure a sufficient amount of base is used to both neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.
-
Insufficient base strength or amount: For the reaction to proceed, a suitable base is necessary to deprotonate the amine nucleophile and neutralize the generated acid. Weak bases may not be effective. It is recommended to use at least 1.5-2.0 equivalents of a moderately strong, non-nucleophilic base.[1]
-
Poor solubility of reactants: If the reactants are not well-dissolved, the reaction rate will be significantly hindered. Consider switching to a more polar aprotic solvent like DMF to ensure all components are in solution.[1]
-
Low reaction temperature: The reactivity of both the alkylating agent and the amine can be temperature-dependent. If the reaction is sluggish at room temperature, gradually increasing the heat can improve the rate and yield.[2]
-
Poor leaving group: While chloride is a reasonable leaving group, its reactivity is lower than bromide or iodide. For particularly unreactive amines, consider converting the chloro-substituent to a more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide.
Question 2: I'm observing multiple products on my TLC/LC-MS. What are the likely side reactions and how can I minimize them?
Answer:
The most common side reaction in N-alkylation is over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine or even a quaternary ammonium salt.[3][4][5]
Potential Side Products & Prevention Strategies:
-
N,N-Dialkylation (Over-alkylation): The mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to a second alkylation.
-
Control Stoichiometry: Use a slight excess of the amine substrate relative to this compound (e.g., 1.1 to 1.5 equivalents).[2] This statistically favors the mono-alkylation.
-
Slow Addition: Add the 1-(2-Chloroethyl)azepane free amine solution dropwise to the reaction mixture to maintain a low concentration of the alkylating agent, thereby reducing the chance of a second reaction.[1][3]
-
-
Elimination Reactions: If the reaction is heated too aggressively, especially with a strong, sterically hindered base, elimination of HCl from 1-(2-Chloroethyl)azepane can occur, leading to the formation of 1-vinylazepane.
-
Optimize Temperature and Base: Use the lowest effective temperature and a non-nucleophilic base like potassium carbonate or cesium carbonate.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended bases and solvents for N-alkylation with this compound?
A1: The choice of base and solvent is critical for success.
-
Bases: Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used bases.[1] They are strong enough to deprotonate a variety of amines and neutralize the HCl salt without being overly reactive. For less nucleophilic amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) might be necessary, but care must be taken to avoid side reactions.[2][6]
-
Solvents: Polar aprotic solvents are generally preferred as they can accelerate SN2 reactions. Acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices.[1][2] For reactions requiring higher temperatures, toluene can also be effective.[2]
Q2: How can I improve the reaction rate if it is very slow?
A2:
-
Increase Temperature: This is often the most straightforward approach. Reactions can be heated to temperatures ranging from 60°C to the boiling point of the solvent.[2][7] A specific example using a related chloroethylamine derivative suggests a reaction temperature of around 60°C.[7]
-
Use a Catalyst: The addition of a catalytic amount of sodium iodide or potassium iodide can significantly increase the reaction rate by an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
-
Microwave Irradiation: Using a microwave reactor can sometimes dramatically reduce reaction times and improve yields, especially for sluggish reactions.
Q3: Is it necessary to protect other functional groups on my amine substrate?
A3: This depends on the specific functional groups present. Functional groups that are also nucleophilic, such as other amines or thiols, will likely compete in the alkylation reaction. Hydroxyl groups can also be alkylated, especially under strongly basic conditions. It may be necessary to use appropriate protecting groups for these functionalities to ensure selective N-alkylation.
Experimental Protocols
General Protocol for N-Alkylation of an Aromatic Amine
This protocol describes a general procedure for the N-alkylation of a substituted aromatic amine with this compound.
Materials:
-
Aromatic amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen/argon atmosphere setup.
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aromatic amine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to dissolve the reactants (approximately 0.1 M concentration).
-
Add this compound (1.05 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of DMF or another suitable solvent like ethyl acetate.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following tables summarize typical reaction conditions for N-alkylation reactions.
Table 1: General Reaction Parameters for N-Alkylation of Amines
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (Amine:Alkylating Agent) | 1:1 to 1.5:1 | A slight excess of the amine can help minimize N,N-dialkylation.[2] |
| Base | K₂CO₃, Cs₂CO₃, tBuOK, NaH | A base is required to neutralize the HCl salt and the acid generated during the reaction. Stronger bases may be needed for less nucleophilic amines.[1][2] |
| Solvent | Acetonitrile, DMF, DMSO, Toluene | Polar aprotic solvents are generally preferred to accelerate SN2 reactions.[2] |
| Temperature | 25°C to 140°C | Higher temperatures are often required for less reactive substrates.[2] |
Table 2: Example Reaction Conditions from Literature
| Amine Substrate | Alkylating Agent | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-chlorobenzthiazole | 1-(2-chloroethyl)hexahydro-1H-azepine hydrochloride | K₂CO₃ | DMF | 60 | 3 | - | |
| 2-nitroaniline | Benzyl bromide | K₂CO₃ (2.0) | Acetonitrile | 80 | - | - | [2] |
| Piperazine | Alkyl Bromide | K₂CO₃ (2.0) | Acetonitrile | 60-80 | - | - | [1] |
Note: Yields are highly substrate-dependent and the table provides a general reference.
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation reaction.
Caption: Troubleshooting decision tree for low yield N-alkylation.
References
Technical Support Center: Reactions of 1-(2-Chloroethyl)azepane Hydrochloride with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)azepane hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during its use in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with nucleophiles?
A1: The primary reaction is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion to form a new covalent bond. This reaction is widely used to introduce the 1-azepanyl-ethyl moiety into various molecular scaffolds.
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reactions include:
-
Over-alkylation: Primary and some secondary amines can undergo dialkylation, where two molecules of this compound react with the same nucleophilic atom.
-
Intramolecular Cyclization: The tertiary amine of the azepane ring can act as an internal nucleophile, displacing the chloride to form a highly reactive bicyclic aziridinium ion (1-azoniabicyclo[5.1.0]octane).[1] This intermediate can then be attacked by nucleophiles or undergo rearrangement.
-
Elimination (E2): In the presence of a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of 1-vinylazepane.
-
Hydrolysis: If water is present in the reaction mixture, the chloroethyl group can be hydrolyzed to a hydroxyethyl group, forming 1-(2-hydroxyethyl)azepane.
Q3: How does the hydrochloride salt form affect the reaction?
A3: The hydrochloride salt form means the azepane nitrogen is protonated. This prevents it from acting as a base or internal nucleophile. However, it also means that at least one equivalent of a base must be added to the reaction mixture to neutralize the HCl and liberate the free amine form of the reactant for it to participate in the desired reaction. An excess of base is often required to also neutralize the HCl generated during the substitution reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress using an appropriate technique like TLC or LC-MS. - Ensure the use of a suitable solvent that dissolves all reactants. Polar aprotic solvents like DMF or acetonitrile are often effective. |
| Degradation of Reactant | - Use fresh this compound. The compound can degrade over time, especially if exposed to moisture. - Store the reagent in a cool, dry place under an inert atmosphere. |
| Insufficient Base | - Ensure at least two equivalents of base are used: one to neutralize the hydrochloride salt and one to scavenge the HCl produced during the reaction. A slight excess of base is often beneficial. |
| Nucleophile Protonation | - If using a weakly nucleophilic amine, a stronger, non-nucleophilic base (e.g., DBU, proton sponge) might be necessary to ensure the nucleophile remains deprotonated and reactive. |
Issue 2: Formation of Over-alkylation Products with Amine Nucleophiles
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | - Use a molar excess of the primary amine nucleophile relative to this compound. This statistically favors mono-alkylation. |
| High Reaction Temperature | - Perform the reaction at a lower temperature to reduce the rate of the second alkylation step, which typically has a higher activation energy. |
| High Concentration | - Running the reaction at a lower concentration can disfavor the bimolecular over-alkylation reaction. |
Issue 3: Presence of Elimination Byproduct (1-Vinylazepane)
| Possible Cause | Recommended Solution |
| Strong, Sterically Hindered Base | - Avoid using strong, bulky bases like potassium tert-butoxide, as they favor elimination. Weaker bases like potassium carbonate or triethylamine are generally preferred for substitution.[2] |
| High Reaction Temperature | - High temperatures can favor elimination over substitution.[2] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Solvent Choice | - Polar aprotic solvents generally favor SN2 reactions over E2. |
Issue 4: Formation of Intramolecular Cyclization and Subsequent Products
| Possible Cause | Recommended Solution |
| Insufficient Nucleophile Concentration | - A low concentration of the external nucleophile can allow the intramolecular cyclization to become a competing pathway. Ensure an adequate concentration of your desired nucleophile. |
| High Temperatures | - Elevated temperatures can promote the formation of the aziridinium ion.[3] Use the minimum temperature necessary for the desired substitution reaction. |
| Weakly Nucleophilic Reagent | - If the external nucleophile is weak, the rate of the desired SN2 reaction will be slow, giving more time for the intramolecular cyclization to occur. Consider using a more reactive nucleophile or catalytic conditions to accelerate the desired reaction. |
Data Presentation
Table 1: Common Side Products and Their Formation Pathways
| Side Product | Formation Pathway | Key Factors Favoring Formation |
| N,N-Dialkylated Nucleophile | Over-alkylation | High concentration, 1:1 stoichiometry with primary amines, high temperature. |
| 1-Vinylazepane | Elimination (E2) | Strong, sterically hindered base; high temperature.[4] |
| 1-(2-Hydroxyethyl)azepane | Hydrolysis | Presence of water in the reaction mixture.[5] |
| Products from Aziridinium Ion | Intramolecular Cyclization | Low nucleophile concentration, high temperature, weak external nucleophile.[3] |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol describes a general method for the reaction of this compound with a secondary amine to minimize side reactions.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add the secondary amine (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Logical Relationship of Side Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. Elimination reactions of N-alkyl-N-chlorothenylamines promoted by MeONa-MeOH and Et(2)NH-MeCN. Effect of the beta-aryl group on the imine-forming transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Managing the reactivity of 1-(2-Chloroethyl)azepane hydrochloride in synthesis
Welcome to the technical support center for 1-(2-Chloroethyl)azepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity of this versatile reagent in synthesis. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound is an alkylating agent commonly used in organic synthesis.[1][2] Its primary application is in N-alkylation reactions to introduce the 2-(azepan-1-yl)ethyl group to a variety of nucleophiles, particularly amines and phenols. This moiety is a key structural component in several active pharmaceutical ingredients (APIs). For instance, it is a crucial intermediate in the synthesis of the selective estrogen receptor modulator (SERM), bazedoxifene.[3]
Q2: What are the key storage and handling recommendations for this compound?
This compound is typically a white to light beige crystalline solid.[4] It is recommended to store the compound in a cool, dry place, often at 4°C, in a tightly sealed container to protect it from moisture.[5] It is important to handle this reagent in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE) as it is classified as an acute oral toxin.
Q3: Why is my reaction with this compound showing unexpected reactivity or forming multiple products?
The reactivity of 2-chloroethylamines like 1-(2-Chloroethyl)azepane is dominated by the neighboring group participation of the tertiary amine.[6] This can lead to the intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This intermediate is a potent electrophile and can be attacked by various nucleophiles present in the reaction mixture, potentially leading to a mixture of products and unexpected reactivity. The formation of this intermediate is often accelerated by heat and basic conditions.[6]
Q4: How can I monitor the progress of a reaction involving this compound?
The progress of the reaction can be effectively monitored by standard chromatographic techniques. Thin-layer chromatography (TLC) is a convenient method to track the consumption of the starting materials and the appearance of the product.[7] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify and quantify the components of the reaction mixture, including starting materials, intermediates, and products.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during N-alkylation reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Reagent Quality: The hydrochloride salt may not have been effectively neutralized, or the reagent may have degraded. 3. Sub-optimal Base: The base used may not be strong enough to deprotonate the nucleophile effectively. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and consider increasing the temperature. 2. Ensure the use of a suitable base to generate the free amine of 1-(2-chloroethyl)azepane in situ. Use high-purity, anhydrous reagents. 3. For less nucleophilic amines, a stronger base like sodium hydride (NaH) may be required instead of weaker bases like potassium carbonate (K₂CO₃) or triethylamine (TEA). |
| Formation of Multiple Products (Over-alkylation) | The N-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.[5] | 1. Use a stoichiometric excess of the amine nucleophile relative to this compound. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Presence of Unidentified Side Products | Aziridinium Ion Formation: Intramolecular cyclization can lead to the formation of a reactive aziridinium ion, which can be trapped by other nucleophiles.[6] | 1. Maintain a controlled, and often lower, reaction temperature. 2. The choice of solvent can influence the stability of the aziridinium ion. Aprotic solvents are generally preferred. 3. Ensure anhydrous conditions, as water can lead to hydrolysis byproducts.[6] |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. 2. Steric Hindrance: Bulky substituents on the nucleophile or the azepane ring can slow down the reaction. | 1. Choose a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF or acetonitrile are often good choices.[10] 2. Increase the reaction temperature and/or reaction time. In some cases, a more reactive alkylating agent might be needed if derivatization is an option. |
| Difficult Product Purification | The product may be an oil or difficult to crystallize due to impurities. The hydrochloride salt of the product can also be highly water-soluble. | 1. Purify the crude product by flash column chromatography on silica gel.[7] 2. During work-up, if the product is basic, it can be extracted into an acidic aqueous solution, washed, and then back-extracted into an organic solvent after basification. |
Data Presentation
| Parameter | Condition | General Outcome & Rationale |
| Base | Weak Base (e.g., K₂CO₃, Na₂CO₃) | Often sufficient for nucleophilic amines. K₂CO₃ can also act as a drying agent. |
| Strong Base (e.g., NaH) | Necessary for less nucleophilic amines (e.g., some anilines or amides) to ensure complete deprotonation. | |
| Organic Base (e.g., TEA, DIPEA) | Can be effective, but the resulting ammonium salt byproduct may sometimes complicate purification. | |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Generally preferred as they effectively dissolve the reactants and facilitate Sₙ2 reactions.[10] |
| Ethereal (e.g., THF) | Can be used, but solubility of reactants might be lower. | |
| Protic (e.g., Ethanol, Water) | Generally avoided as they can react with the alkylating agent and promote hydrolysis side reactions.[6] | |
| Temperature | Room Temperature | May be sufficient for highly reactive nucleophiles. |
| Elevated Temperature (e.g., 60-80 °C) | Often required to drive the reaction to completion, especially with less reactive nucleophiles. However, higher temperatures can also promote the formation of the aziridinium ion and other side products.[6] |
Experimental Protocols
Key Experiment: N-Alkylation of a Secondary Amine with this compound
This protocol describes a general procedure for the N-alkylation of a secondary amine using this compound.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Add this compound (1.1-1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with an appropriate stain like potassium permanganate).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Mandatory Visualizations
Caption: Reactivity pathways of 1-(2-Chloroethyl)azepane.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting guide for reactions involving 1-(2-Chloroethyl)azepane hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-chloroethyl)azepane hydrochloride. The following information is designed to address common challenges encountered during its use in chemical synthesis, particularly in N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?
A1: Low yields in N-alkylation reactions are a frequent issue and can stem from several factors.[1] A systematic approach to troubleshooting is recommended.
Common Causes and Solutions:
-
Insufficient Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than the corresponding bromides or iodides. To enhance reactivity, consider adding a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture. This facilitates an in situ Finkelstein reaction, converting the more inert alkyl chloride to a more reactive alkyl iodide.[2]
-
Inadequate Base: The choice of base is critical for deprotonating the nucleophile (e.g., an amine or thiol).
-
Strength and Solubility: If using common inorganic bases like potassium carbonate (K₂CO₃), solubility can be an issue in solvents like acetone, leading to an incomplete reaction.[2] Consider switching to a more soluble and often more effective base like cesium carbonate (Cs₂CO₃).[1][3] For sterically hindered reactions, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) may be beneficial.[4]
-
Stoichiometry: Ensure at least one equivalent of base is used to neutralize the hydrochloride salt of the starting material, and an additional equivalent to neutralize the HCl generated during the reaction.
-
-
Suboptimal Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for potential product degradation.[4] Microwave irradiation can also be an effective method to accelerate the reaction.[5]
-
Improper Solvent Choice: The solvent must be able to dissolve the reactants, including the base. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally good choices for N-alkylation reactions.[1][2]
-
Reagent Purity and Quality: Ensure that all reagents, especially the solvent, are anhydrous, as water can interfere with the reaction, particularly if strong bases are used.[6]
Q2: I am observing significant amounts of a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
A2: Over-alkylation is a classic challenge in N-alkylation reactions, as the mono-alkylated product is often more nucleophilic than the starting amine, making it prone to reacting further with the alkylating agent.[5][7]
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: Using a large excess of the amine nucleophile relative to this compound can statistically favor mono-alkylation.[3][5]
-
Slow Addition of Alkylating Agent: Adding the this compound solution slowly to the reaction mixture using a syringe pump helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the product reacting a second time.[1]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, thus improving selectivity.[5]
-
Alternative Synthetic Routes: If over-alkylation remains a significant issue, consider an alternative approach such as reductive amination, which is known for its high selectivity in forming mono-alkylated products.[1]
Q3: My final product is an oil that is difficult to purify and crystallize. What purification strategies can I employ?
A3: Obtaining an oily product is a common issue, especially with amine-containing compounds. Several techniques can be used to purify and solidify the product.
Purification and Isolation Techniques:
-
Column Chromatography: This is the most versatile method for purifying reaction mixtures.[3] For basic amine products that may streak on silica gel, adding a small amount (0.5-1%) of a volatile amine like triethylamine (Et₃N) or ammonium hydroxide to the eluent can significantly improve separation.[3]
-
Trituration: If the product is an oil, trituration can induce crystallization. This involves adding a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) and scratching the inside of the flask with a glass rod to initiate crystal formation.[8]
-
Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent system is an effective purification method.[8] Experiment with different solvents or solvent mixtures (e.g., ethanol, dichloromethane/hexanes) to find optimal conditions.[8]
-
Salt Formation: Converting the final amine product to a hydrochloride or other salt can often facilitate crystallization and purification.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Experimental Protocols
General Protocol for N-Alkylation of a Primary/Secondary Amine
This is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.5 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the mixture. For improved selectivity, this can be done portion-wise or via slow addition.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] A typical TLC would involve co-spotting the starting amine, the reaction mixture, and the this compound to track the consumption of starting materials and the formation of the new product spot.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[3]
General Protocol for Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a suitable non-polar solvent or a mixture of the initial eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For amine-containing products, adding 0.5-1% triethylamine to the eluent system can prevent streaking and improve separation.[3]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
While specific yields are highly substrate-dependent, the choice of base and solvent can have a significant impact on the outcome of N-alkylation reactions. The following table illustrates the effect of these parameters on reaction success, based on general principles of organic synthesis.
| Entry | Base | Solvent | Temperature | Expected Outcome | Rationale |
| 1 | K₂CO₃ | Acetone | Reflux | Often slow or incomplete | Low solubility of K₂CO₃ in acetone limits its effectiveness.[2] |
| 2 | K₂CO₃ | DMF | 80 °C | Moderate to good yield | DMF is a better solvent for the base and reactants, promoting the reaction.[1] |
| 3 | Cs₂CO₃ | Acetonitrile | 80 °C | Good to excellent yield | Cs₂CO₃ is more soluble and a stronger base, often leading to higher yields and faster reactions.[1][3] |
| 4 | DIPEA | Acetonitrile | 80 °C | Moderate to good yield | A non-nucleophilic organic base, useful for preventing side reactions with the base itself.[4] |
Reaction Monitoring Workflow
The following diagram illustrates a typical workflow for monitoring the progress of an N-alkylation reaction using TLC.
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
Azepane-Based ACE Inhibitor Benazepril Demonstrates Comparable Efficacy to Standard Antihypertensive Therapies
For Immediate Release
A comprehensive review of clinical data reveals that the azepane-based angiotensin-converting enzyme (ACE) inhibitor, benazepril, exhibits comparable efficacy in the management of hypertension to other widely prescribed antihypertensive agents, including other ACE inhibitors, angiotensin II receptor blockers (ARBs), and thiazide diuretics. This guide provides a detailed comparison of benazepril's performance against existing therapeutics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Benazepril, an azepane-containing prodrug, is converted in the body to its active metabolite, benazeprilat.[1][2][3] It functions by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[1][4] Inhibition of ACE leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and consequently, lower blood pressure.[1][4][5][6]
Comparative Efficacy in Blood Pressure Reduction
Clinical trials have demonstrated that benazepril, as a monotherapy or in combination, effectively lowers blood pressure in patients with mild to moderate essential hypertension.[3][7] The following tables summarize key quantitative data from comparative studies.
Table 1: Benazepril Monotherapy vs. Other Antihypertensive Agents
| Drug/Dosage | Mean Reduction in Systolic Blood Pressure (SBP) in mmHg | Mean Reduction in Diastolic Blood Pressure (DBP) in mmHg | Study Population | Reference |
| Benazepril 20 mg once daily | -12.2 | -7.7 | Mild to moderate essential hypertension | [7] |
| Hydrochlorothiazide 25 mg once daily | -13.4 | -7.5 | Mild to moderate essential hypertension | [7] |
| Benazepril | No statistically significant difference in blood pressure control compared to ARBs | No statistically significant difference in blood pressure control compared to ARBs | Essential hypertension | [8] |
| Losartan | No statistically significant difference in SBP (p=0.618) and DBP (p=0.950) compared to benazepril | No statistically significant difference in SBP (p=0.618) and DBP (p=0.950) compared to benazepril | Hypertensive patients with Type 2 diabetes | [9] |
Table 2: Benazepril in Combination Therapy (ACCOMPLISH Trial)
| Treatment Arm | Primary Endpoint (Composite of cardiovascular death, myocardial infarction, stroke, hospitalization for angina, resuscitated sudden death, and coronary revascularization) | Mean On-Treatment Blood Pressure (SBP/DBP) in mmHg | Study Population | Reference |
| Benazepril + Amlodipine | 9.6% | 131.6/73.3 | High-risk hypertensive patients | [10][11] |
| Benazepril + Hydrochlorothiazide | 11.8% | 132.5/74.4 | High-risk hypertensive patients | [10][11] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Benazepril's therapeutic effect is achieved through the inhibition of ACE within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.
References
- 1. SMPDB [smpdb.ca]
- 2. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benazepril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benazepril? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The effects of benazepril, a new angiotensin-converting enzyme inhibitor, in mild to moderate essential hypertension: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Study of the Safety and Efficacy Between Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on the Management of Hypertension: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of benazepril and losartan on endothelial function and vascular stiffness in patients with Type 2 diabetes mellitus and hypertension: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis Backs Benazepril-Amlodipine Combo | MDedge [mdedge.com]
- 11. ACCOMPLISHING the Possible With 2 Good Anti-Hypertensive Drugs [medscape.com]
Advantages of using the azepane scaffold in drug design over piperidine
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacological profile. Among the plethora of nitrogen-containing rings, the six-membered piperidine has long been a staple, featuring in numerous approved drugs. However, its seven-membered homolog, azepane, is increasingly recognized for the unique advantages it offers. This guide provides an objective comparison of the azepane and piperidine scaffolds, supported by experimental data, to inform researchers, scientists, and drug development professionals in their scaffold selection process.
Conformational Flexibility and Physicochemical Properties: A Tale of Two Rings
The primary distinction between the azepane and piperidine scaffolds lies in their conformational flexibility. The piperidine ring predominantly exists in a relatively rigid chair conformation. In contrast, the larger azepane ring possesses greater conformational freedom, allowing it to adopt a wider range of spatial arrangements. This increased flexibility can be advantageous, enabling a molecule to better adapt to the topology of a target's binding pocket, potentially leading to enhanced binding affinity and selectivity.
This difference in ring size also impacts key physicochemical properties. While the basicity (pKa) of the nitrogen atom is similar between the two scaffolds, the larger surface area of the azepane ring can lead to increased lipophilicity (logP). This may enhance membrane permeability but could also result in greater non-specific binding and susceptibility to metabolism by cytochrome P450 enzymes.[1]
Comparative Biological Activity: A Case Study on Histamine H₃ Receptor Antagonists
A direct comparison of structurally related compounds where a piperidine ring is replaced by an azepane ring can provide valuable insights into the impact of the scaffold on biological activity. A study on a series of biphenyloxy-alkyl derivatives as histamine H₃ (H₃) receptor antagonists illustrates this point.
| Compound Class | Specific Compound | Binding Affinity (Kᵢ in nM) at human H₃ Receptor |
| Biphenyloxy-alkyl-azepane Derivatives | 1-(6-(3-phenylphenoxy)hexyl)azepane | 18 |
| 1-(5-(4-phenylphenoxy)pentyl)azepane | 34 | |
| 1-(5-([1,1'-biphenyl]-4-yloxy)pentyl)azepane | 33.9 | |
| Biphenyloxy-alkyl-piperidine Derivative | 1-(5-(4-phenylphenoxy)pentyl)piperidine | 25 |
Data compiled from a comparative analysis of H₃ receptor ligands.
In this specific example, the piperidine-containing compound shows a slightly higher affinity (lower Kᵢ value) than its direct azepane analog (1-(5-(4-phenylphenoxy)pentyl)azepane). However, other azepane derivatives in the series exhibit comparable or even higher affinity, underscoring that the choice of scaffold is just one component of a complex structure-activity relationship. The increased conformational flexibility of the azepane ring may allow for more extensive exploration of the binding pocket, which, with appropriate substitution patterns, can be leveraged to optimize potency.
Experimental Protocols
To facilitate a direct and objective comparison between azepane- and piperidine-containing drug candidates, a suite of standardized in vitro and in vivo assays is essential. Below are detailed methodologies for key experiments.
Synthesis of Azepane Analogs from Piperidine Precursors
A common strategy to directly compare the scaffolds is to synthesize the azepane analog from a corresponding piperidine. One such method is the palladium-catalyzed ring expansion of 2-alkenylpiperidines.
General Procedure for Palladium-Catalyzed Ring Expansion:
-
Reactant Preparation: Dissolve the N-protected 2-alkenylpiperidine derivative in a suitable solvent, such as acetonitrile (MeCN).
-
Catalyst Addition: Add the palladium catalyst, for example, [Pd(allyl)Cl]₂ (typically 2.5 mol%).
-
Reaction: Heat the reaction mixture at a temperature ranging from 40-80°C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting azepane derivative using column chromatography on silica gel.
Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination
This assay is used to determine the binding affinity of a test compound for a specific receptor, for instance, a G protein-coupled receptor (GPCR).
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound (either the azepane or piperidine analog).
-
Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
Neurotransmitter Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter by its specific transporter, such as the norepinephrine transporter (NET) or the dopamine transporter (DAT).
-
Cell Culture: Plate cells stably expressing the transporter of interest (e.g., HEK293-hNET cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer). Add varying concentrations of the test compounds (azepane and piperidine analogs) and pre-incubate for 10-15 minutes.
-
Uptake Initiation: Initiate the uptake by adding a solution containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the uptake is within the linear range.
-
Termination: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the comparative evaluation of these scaffolds.
Caption: Norepinephrine Transporter Signaling Pathway.
The diagram above illustrates the role of the norepinephrine transporter (NET) in regulating synaptic norepinephrine levels. Azepane- and piperidine-based inhibitors block the reuptake of norepinephrine, thereby prolonging its presence in the synaptic cleft and enhancing downstream signaling.
Caption: Comparative Drug Discovery Workflow.
This workflow outlines the logical progression for comparing the two scaffolds, from initial synthesis and in vitro screening to in vivo evaluation, culminating in the selection of a lead scaffold for further optimization.
Conclusion
The choice between an azepane and a piperidine scaffold is a strategic decision that should be guided by the specific goals of the drug discovery program. Piperidine remains a well-validated and synthetically accessible scaffold. However, the azepane ring offers distinct advantages in terms of its conformational flexibility, providing an opportunity to explore a different chemical space and potentially achieve improved binding to certain targets. While this can sometimes come with challenges such as increased lipophilicity, a thorough and direct comparison, as outlined in this guide, will enable medicinal chemists to make data-driven decisions and harness the full potential of the azepane scaffold in the design of novel therapeutics.
References
A Comparative Guide to the Synthetic Routes of the Azepane Core
For Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocyclic ring system, azepane, is a crucial structural motif in a wide array of biologically active compounds and natural products. Its unique conformational flexibility allows for effective interaction with various biological targets, making it a privileged scaffold in medicinal chemistry. The synthesis of the azepane core, however, presents a significant challenge to synthetic chemists due to the entropic unfavorability of forming a seven-membered ring. This guide provides a comparative overview of prominent and emerging synthetic strategies for the construction of the azepane core, complete with experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies and Quantitative Comparison
A variety of synthetic methodologies have been developed to access the azepane skeleton, ranging from classical rearrangement reactions to modern catalytic approaches. Below is a summary of key quantitative data for some of the most effective methods.
| Synthetic Method | Key Reagents/Catalyst | Substrate Example | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| Photochemical Ring Expansion of Nitroarenes | Blue LEDs, P(Oi-Pr)₃ | 4-Methoxy-1-nitrobenzene | 85 | N/A | [1][2] |
| [5+2] Cycloaddition | UV light (254 nm) | N-vinylpyrrolidinone and benzaldehyde | 92 | N/A | [3][4] |
| Diastereoselective [5+2] Cycloaddition | Lewis Acid | N-indolyl alkylidene β-amide ester and alkene | up to 92 | up to 34:1 dr | [5] |
| Tandem Amination/Cyclization of Allenynes | Cu(MeCN)₄PF₆ | Functionalized allenyne and aniline | 65 | N/A | [6][7] |
| Beckmann Rearrangement | Ga(OTf)₃, CH₃CN | Cyclohexanone oxime | 92 | N/A | [8] |
| Intramolecular Schmidt Reaction | Lewis Acid | α-phenyl-α'-(azidoethyl)cyclohexanone | 85 | single isomer | [9] |
| Enantioselective Reductive Amination | [Ir(COD)Cl]₂, (S)-Difluorphos, I₂ | Bridged biaryl aldehyde | >99 | up to 97% ee | [10] |
| Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Diallylamine derivatives | High | E/Z mixture | [11][12] |
| Rh-catalyzed C-H Activation/[4+3] Cyclo. | [RhCp*Cl₂]₂, AgSbF₆, AcOH | 2-Arylaniline and diazomalonate | Good-Exc. | N/A | [13] |
Detailed Methodologies and Mechanistic Insights
This section provides detailed experimental protocols for key synthetic routes and visualizes the reaction pathways using Graphviz diagrams.
Photochemical Ring Expansion of Nitroarenes
This modern approach provides a powerful and direct route to functionalized azepanes from readily available nitroarenes. The key step involves a photochemical dearomative ring expansion, converting the six-membered aromatic ring into a seven-membered azepine system, which is subsequently hydrogenated.[1][14]
Experimental Protocol
A solution of the substituted nitroarene (1.0 mmol) and triisopropyl phosphite (2.0 mmol) in anhydrous THF (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then irradiated with blue LEDs (450 nm) at room temperature for 24 hours. After completion, the solvent is removed under reduced pressure. The crude residue is then dissolved in ethanol (10 mL), and Palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 16 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the desired azepane derivative.[1][15]
Reaction Pathway
Caption: Pathway of the photochemical synthesis of azepanes.
[5+2] Cycloaddition Reactions
[5+2] cycloaddition reactions represent a convergent and efficient strategy for the construction of the azepane core. A photochemical approach involving the rearrangement of N-vinylpyrrolidinones has shown high yields.[3][4] Furthermore, a diastereoselective variant has been developed, offering excellent control over stereochemistry.[5]
Experimental Protocol (Photochemical)
A solution of the N-vinylpyrrolidinone (0.5 mmol), derived from the corresponding pyrrolidinone and aldehyde, in anhydrous THF (25 mL, 0.02 M) is degassed with nitrogen for 20 minutes. The solution is then irradiated in a quartz tube with a 254 nm UV lamp for 24 hours. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to afford the azepin-4-one.[3][4]
Reaction Pathway
Caption: Mechanism of the photochemical [5+2] cycloaddition.
Tandem Amination/Cyclization of Allenynes
A copper-catalyzed tandem reaction of functionalized allenynes with amines provides a direct entry to substituted azepines. This method is notable for its efficiency in constructing the seven-membered ring in a single step from acyclic precursors.[6][7]
Experimental Protocol
To a solution of the functionalized allenyne (0.5 mmol) and the amine (1.0 mmol) in anhydrous dioxane (5 mL) is added Cu(MeCN)₄PF₆ (10 mol%). The reaction mixture is heated at 90 °C for 8 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the corresponding azepine derivative.[6]
Reaction Pathway
Caption: Copper-catalyzed synthesis of azepines.
Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. When applied to cyclic ketoximes, it provides a powerful method for ring expansion to afford lactams, which are direct precursors to azepanes. The synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime is a large-scale industrial application of this reaction.[16][17][18]
Experimental Protocol
To a solution of cyclohexanone oxime (1.0 g, 8.8 mmol) in acetonitrile (20 mL) is added Ga(OTf)₃ (5 mol%). The mixture is stirred at 40 °C for 20 minutes. The reaction is then quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by chromatography to yield ε-caprolactam.[8]
Reaction Pathway
Caption: Mechanism of the Beckmann Rearrangement for lactam synthesis.
Intramolecular Schmidt Reaction
The intramolecular Schmidt reaction offers a versatile route to bicyclic and bridged lactams, which can be further transformed into complex azepane derivatives. This reaction involves the acid-promoted reaction of an alkyl azide with a ketone, where regioselectivity can be controlled by adjacent substituents.[9][19]
Experimental Protocol
To a solution of the azido ketone (0.5 mmol) in dichloromethane (5 mL) at 0 °C is added a Lewis acid (e.g., TiCl₄, 1.1 equiv). The reaction is stirred at this temperature for 1 hour and then quenched by the slow addition of saturated aqueous NaHCO₃. The mixture is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.[9]
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes [organic-chemistry.org]
- 4. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A catalytic diastereoselective formal [5+2] cycloaddition approach to azepino[1,2-a]indoles: putative donor-acceptor cyclobutanes as reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ring Closing Metathesis [organic-chemistry.org]
- 12. Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 19. chimia.ch [chimia.ch]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-(2-Haloethyl)azepane Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the spectroscopic analysis of 1-(2-chloroethyl)azepane hydrochloride and its bromo-derivative, 1-(2-bromoethyl)azepane hydrobromide. The structural confirmation of these compounds is crucial in synthetic chemistry and drug development. This document outlines the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and provides detailed experimental protocols for acquiring this data.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound and 1-(2-bromoethyl)azepane hydrobromide. The data is based on established principles of spectroscopy and may be supplemented with predicted values from computational models. Researchers should use their own experimental data for definitive structural confirmation.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Protons | 1-(2-chloroethyl)azepane HCl (Predicted δ, ppm) | 1-(2-bromoethyl)azepane HBr (Predicted δ, ppm) | Multiplicity | Integration |
| Hα (Azepane ring, adjacent to N⁺) | ~3.4 - 3.6 | ~3.4 - 3.6 | m | 4H |
| Hβ, Hγ (Azepane ring) | ~1.6 - 1.9 | ~1.6 - 1.9 | m | 8H |
| N⁺-CH₂ -CH₂-X | ~3.2 - 3.4 | ~3.3 - 3.5 | t | 2H |
| N⁺-CH₂-CH₂ -X | ~3.8 - 4.0 | ~3.7 - 3.9 | t | 2H |
| N⁺-H | ~10 - 12 | ~10 - 12 | br s | 1H |
Note: The chemical shifts for the protons on the ethyl chain are expected to differ slightly due to the different electronegativity of chlorine and bromine.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Carbon | 1-(2-chloroethyl)azepane HCl (Predicted δ, ppm) | 1-(2-bromoethyl)azepane HBr (Predicted δ, ppm) |
| Cα (Azepane ring, adjacent to N⁺) | ~55 - 58 | ~55 - 58 |
| Cβ, Cγ (Azepane ring) | ~25 - 30 | ~25 - 30 |
| N⁺-C H₂-CH₂-X | ~58 - 62 | ~60 - 64 |
| N⁺-CH₂-C H₂-X | ~40 - 43 | ~28 - 32 |
Note: The carbon directly attached to the halogen (N⁺-CH₂-C H₂-X) will show the most significant difference in chemical shift between the two compounds.[1][2]
Table 3: Predicted Key IR Absorption Bands (Solid State)
| Functional Group | 1-(2-chloroethyl)azepane HCl (Predicted cm⁻¹) | 1-(2-bromoethyl)azepane HBr (Predicted cm⁻¹) | Description |
| N⁺-H Stretch | 2400 - 2700 (broad) | 2400 - 2700 (broad) | Characteristic of amine hydrohalides. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | sp³ C-H stretching.[3][4] |
| C-H Bend | 1440 - 1480 | 1440 - 1480 | Methylene scissoring. |
| C-N Stretch | 1100 - 1250 | 1100 - 1250 | Aliphatic amine. |
| C-Cl Stretch | 650 - 800 | - | |
| C-Br Stretch | - | 500 - 650 |
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| Fragment | 1-(2-chloroethyl)azepane (Free Base) m/z | 1-(2-bromoethyl)azepane (Free Base) m/z | Description |
| [M]⁺ | 161/163 (3:1 ratio) | 205/207 (1:1 ratio) | Molecular ion peak with isotopic pattern for Cl or Br. |
| [M-CH₂X]⁺ | 112 | 112 | Loss of the haloethyl side chain. |
| [CH₂=N⁺(CH₂)₅] | 98 | 98 | Azepane ring fragment. |
| [C₄H₈]⁺ | 56 | 56 | Fragmentation of the azepane ring. |
Note: The analysis is performed on the free base after neutralization of the hydrochloride salt. The presence of chlorine or bromine isotopes provides a clear diagnostic marker.[5]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the hydrochloride salt sample.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7][8] DMSO-d₆ is a suitable solvent for many hydrochloride salts.
-
Transfer the solution to a 5 mm NMR tube.[6] Ensure the solution is free of particulate matter.
-
-
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 25 °C.
-
Use a spectral width of 16 ppm.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at 25 °C.
-
Use a spectral width of 240 ppm.
-
Employ proton decoupling.
-
Set the relaxation delay to 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[8]
-
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Place a small amount (1-2 mg) of the solid hydrochloride salt on a clean, dry salt plate (e.g., NaCl or KBr).[9][10]
-
Add a drop of a volatile solvent in which the compound is soluble (e.g., methanol or dichloromethane).[10]
-
Gently spread the solution to form a thin film.
-
Allow the solvent to fully evaporate, leaving a thin film of the solid sample on the plate.[9]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their frequencies (in cm⁻¹).
-
Correlate the observed bands with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the hydrochloride salt in a suitable solvent (e.g., methanol). For analysis of the free base, the sample may be neutralized with a suitable base prior to injection, or the ionization method may be chosen to favor the observation of the free base.
-
-
Instrumentation and Method (Example using Electrospray Ionization - ESI):
-
Infuse the sample solution into the mass spectrometer.
-
Use positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and observe the characteristic daughter ions.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence and number of chlorine or bromine atoms.
-
Propose fragmentation pathways consistent with the observed daughter ions to support the proposed structure.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of 1-(2-haloethyl)azepane hydrochloride derivatives.
Caption: General workflow for the synthesis, spectroscopic analysis, and structural confirmation of 1-(2-haloethyl)azepane hydrochloride derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
Comparative Guide to Validated Analytical Methods for the Quantification of 1-(2-Chloroethyl)azepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods suitable for the quantification of 1-(2-Chloroethyl)azepane hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and regulatory compliance of active pharmaceutical ingredients (APIs). This document outlines the experimental protocols and performance data for two primary analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
While a specific validated method for this compound was not found in the public literature, this guide presents data from validated methods for structurally analogous compounds. These methods can be readily adapted and validated for the target compound. The compared methods are:
-
UPLC-MS/MS: A highly sensitive and selective method validated for the quantification of bis(2-Chloroethyl) amine, a structurally related compound. This method is ideal for trace-level analysis and impurity profiling.
-
HPLC-UV: A widely accessible and robust method for the purity determination of 1-(2-chloroethyl)piperazine Hydrochloride (CEP-HCl), a close structural analog. This method is suitable for routine quality control.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the quantitative performance data for the two analytical methods, providing a clear comparison of their key validation parameters.
Table 1: UPLC-MS/MS Method Performance for a Structurally Similar Compound (bis(2-Chloroethyl) amine)
| Validation Parameter | Performance Data |
| Linearity (R²) | 0.9892 |
| Limit of Detection (LOD) | 0.070 ppm |
| Limit of Quantification (LOQ) | 0.206 ppm |
| Accuracy (% Recovery) | 92.0 – 111.0% |
| Precision (%RSD) | Not explicitly stated |
| Range | Not explicitly stated |
Table 2: HPLC-UV Method Parameters for a Structurally Similar Compound (1-(2-chloroethyl)piperazine Hydrochloride)
| Parameter | Specification |
| Linearity | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated |
| Range | Not explicitly stated |
Note: Detailed validation data for the HPLC-UV method for CEP-HCl were not available in the cited literature. The table reflects the available information.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation for the analysis of this compound.
Protocol 1: UPLC-MS/MS Method for Quantification of bis(2-Chloroethyl) amine
This method is suitable for the trace-level quantification of chloroethylamines and can be adapted for this compound.
Instrumentation:
-
Chromatography System: Waters Acquity UPLC H-class system
-
Mass Spectrometer: Waters Micromass Quattro Premier XE triple quadrupole
-
Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.2% Formic acid in Milli-Q water
-
Mobile Phase B: Methanol
-
Elution Mode: Isocratic (45:55 v/v, Mobile Phase A:Mobile Phase B)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Autosampler Temperature: 15 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive-ion Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent to the desired concentration.
Protocol 2: HPLC-UV Method for Purity Determination of 1-(2-chloroethyl)piperazine Hydrochloride
This reversed-phase HPLC method is designed for the purity assessment of a structural analog and can serve as a basis for a method for this compound.[1]
Instrumentation:
-
Chromatography System: Standard High-Performance Liquid Chromatograph
-
Detector: UV Detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.[1]
-
Test Solution: Prepare the sample in the same manner as the Standard Solution.[1]
Mandatory Visualization
Diagram 1: General Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, as per ICH guidelines.
Caption: A generalized workflow for the development and validation of an analytical method.
Diagram 2: Logical Relationship of Compared Analytical Techniques
This diagram shows the relationship between the sample and the analytical techniques discussed in this guide.
Caption: Comparison of analytical techniques for the target compound.
References
The Strategic Synthesis of Azepane-Containing Compounds: A Cost-Benefit Analysis of 1-(2-Chloroethyl)azepane Hydrochloride
For researchers, scientists, and drug development professionals, the selection of starting materials in large-scale synthesis is a critical decision with far-reaching implications for cost, efficiency, and regulatory compliance. This guide provides a comparative analysis of 1-(2-Chloroethyl)azepane hydrochloride as a key building block, weighing its utility against alternative synthetic strategies.
The azepane motif is a crucial component in a wide array of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to the pharmaceutical industry. This compound serves as a readily available reagent for the introduction of the 2-azepanylethyl group, a common substructure in various drug candidates. This guide explores the economic and practical considerations of its use in large-scale production.
Cost Analysis: A Tale of Two Scales
The initial cost of a reagent is a primary driver in any cost-benefit analysis. For this compound, a significant price disparity exists between laboratory-scale and potential industrial-scale quantities. While readily available from numerous suppliers for research purposes, obtaining accurate bulk pricing proves challenging without direct inquiries for commercial quantities.
| Quantity | Price (EUR) | Supplier |
| 1g | €14.00 | Fluorochem[1] |
| 5g | €22.00 | Fluorochem[1] |
| 10g | €37.00 | Fluorochem[1] |
| 25g | €76.00 | Fluorochem[1] |
| 100g | €233.00 | Fluorochem[1] |
This table represents typical pricing for laboratory-scale quantities and is not indicative of bulk pricing for large-scale manufacturing.
For a comprehensive cost analysis, factors beyond the initial purchase price must be considered. These include:
-
Molar equivalent efficiency: The number of moles of the final product obtained per mole of the starting material.
-
Reaction yield and purity: Higher yields and purities reduce the need for costly purification steps.
-
Reaction conditions: Energy-intensive steps (high temperatures, pressures) and the use of expensive catalysts can significantly increase operational costs.
-
Waste disposal: The generation of hazardous waste necessitates specialized and costly disposal procedures.
Synthetic Utility: The N-Alkylation Pathway
This compound is primarily employed as an alkylating agent for the introduction of the 2-azepanylethyl moiety onto a nucleophilic substrate, typically a primary or secondary amine, to form a tertiary amine. This reaction is a standard SN2 substitution.
References
Safety Operating Guide
1-(2-Chloroethyl)azepane hydrochloride proper disposal procedures
Proper handling and disposal of 1-(2-Chloroethyl)azepane hydrochloride are critical for laboratory safety and environmental protection. This compound is a halogenated organic solid classified as toxic if swallowed and harmful to aquatic life with long-lasting effects. Adherence to established protocols is essential to mitigate risks to researchers and the environment.
Hazard Profile and Safety Information
Before handling this compound, it is crucial to be aware of its hazard classifications. This information dictates the necessary safety precautions and disposal requirements.
| Identifier | Information |
| CAS Number | 26487-67-2 |
| Synonyms | 2-(Hexamethyleneimino)ethyl chloride hydrochloride[1][2] |
| Appearance | Solid |
| GHS Classification | Acute Toxicity 3 (Oral), Aquatic Hazard (Chronic) 3 |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed. H412: Harmful to aquatic life with long lasting effects. |
| Precautionary Codes | P264, P270, P273, P301 + P310, P405, P501 |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |
| Transport Information | Toxic Solid, Organic, N.O.S. |
Experimental Protocols: Disposal Procedures
The following step-by-step guide outlines the mandatory procedure for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE)
-
Always wear appropriate PPE before handling the chemical waste. This includes:
2. Waste Segregation
-
As a halogenated organic compound, this compound waste must not be mixed with non-halogenated chemical waste.[4][5][6]
-
Designate a specific waste container solely for "Halogenated Organic Waste."[4][6]
3. Container Selection and Labeling
-
Use a container made of compatible material that is in good condition and has a tightly fitting screw cap to prevent leaks and vapor escape.[4][5]
-
The container must be clearly labeled before the first drop of waste is added.[4][7]
-
The label must include:
4. Waste Accumulation and Storage
-
Keep the waste container closed at all times, except when actively adding waste.[4][5][7]
-
Store the container in a designated, well-ventilated "Satellite Accumulation Area" within the laboratory.[6][7]
-
Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks.[7]
-
Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[4]
5. Final Disposal
-
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][7]
-
Never dispose of this chemical down the drain or in the regular trash.[3]
-
When the container is approximately three-quarters full, contact your EHS office to request a waste pickup.[7]
6. Spill and Decontamination Procedures
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain and clean up the substance.[3][4]
-
Place the used absorbent material and any contaminated debris into a sealed, properly labeled plastic bag or container.[4][7]
-
Manage and dispose of the spill cleanup materials as "Halogenated Organic Waste" by following the steps outlined above.[4][7]
-
For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS office.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. aksci.com [aksci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 1-(2-Chloroethyl)azepane hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Chloroethyl)azepane hydrochloride (CAS No: 26487-67-2). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] In some cases, it is classified as toxic if inhaled or in contact with skin. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 standards.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[4] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat should be worn.[4] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling large quantities, if the material is dusty, or in poorly ventilated areas.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area.[4][6]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[4]
-
Ensure the container is tightly closed when not in use and stored in a locked location.[1][3][4][6]
2. Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be performed inside a certified chemical fume hood to control dust and vapors.[4]
-
Use a disposable weighing boat or paper to avoid contamination.
-
Handle the solid material gently to prevent the generation of dust.[4]
3. Dissolution:
-
When preparing solutions, slowly add the solid this compound to the solvent while stirring.
-
Be mindful of potential exothermic reactions.
-
All dissolution procedures should be carried out within a chemical fume hood.[4]
4. Experimental Use:
-
Conduct all experiments involving this compound within a certified chemical fume hood.[4]
-
Ensure all glassware is properly labeled.
-
Keep an emergency spill kit readily accessible.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including contaminated gloves, weighing papers, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Final Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[3] Do not dispose of it down the drain.
Emergency Procedures
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.[4]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2][3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1][2][3][7]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[3][6]
-
In all cases of exposure, seek immediate medical attention.[6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
